molecular formula BiH2NO5 B080088 Bismuth hydroxide nitrate CAS No. 13595-83-0

Bismuth hydroxide nitrate

Cat. No.: B080088
CAS No.: 13595-83-0
M. Wt: 305 g/mol
InChI Key: JJNDBASMJMGLOD-UHFFFAOYSA-L
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Description

Bismuth hydroxide nitrate is an inorganic compound that serves as a valuable precursor in chemical synthesis and materials science research. It is a key starting material in the preparation of various bismuth-containing nanoparticles and bismuth oxide, which are subjects of intense study for their catalytic and advanced material properties . This compound is part of a family of bismuth oxynitrates, which have historical and modern relevance in research due to their unique structures, such as the octahedral [Bi6O4(OH)4]6+ cluster cation . In scientific investigations, bismuth-based materials are explored for their potential in biomedical applications, including use as contrast agents in computed tomography (CT) imaging and in photothermal therapy, owing to bismuth's high X-ray attenuation coefficient and near-infrared absorbance . Furthermore, related hydrous bismuth oxides have been studied for environmental remediation applications, such as the sorption and removal of nitrate from water . The mechanism of action in such applications often involves ion exchange or specific sorption processes, where the compound's structure plays a critical role. Research into bismuth hydroxide nitrate provides a pathway to developing multifunctional materials for technological and environmental applications. This product is strictly for research and development purposes in a laboratory setting.

Properties

IUPAC Name

bismuth;dihydroxide;nitrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Bi.NO3.2H2O/c;2-1(3)4;;/h;;2*1H2/q+3;-1;;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNDBASMJMGLOD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[OH-].[OH-].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

BiH2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13595-83-0
Record name Bismuth hydroxide nitrate
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Record name Bismuth hydroxide nitrate
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Foundational & Exploratory

Bismuth Hydroxide Nitrate: Structural Topology and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bismuth hydroxide nitrate (often commercially designated as Bismuth Subnitrate ) represents a class of basic bismuth(III) salts characterized by a complex, non-stoichiometric structural hierarchy.[1] Unlike simple ionic salts, its solid-state chemistry is defined by discrete hexanuclear bismuth oxo-clusters —specifically the


 polycation—rather than simple 

ions.

This guide analyzes the structural duality between its commercial formula (


) and its true crystallographic identity, details the synthesis protocols required to control phase purity, and elucidates its cytoprotective mechanism in gastroenterology.

Chemical Identity & Nomenclature

The nomenclature "Bismuth Hydroxide Nitrate" is often used interchangeably with Bismuth Subnitrate and Basic Bismuth Nitrate . However, these terms refer to a phase-variable system where the ratio of hydroxide, oxide, and nitrate depends heavily on the hydrolysis conditions.

The Stoichiometric Duality

Researchers must distinguish between the empirical average used in commerce and the structural motif found in crystallography.

DesignationFormulaContext
Commercial / Empirical

Average stoichiometry of pharmaceutical-grade powder (USP/EP standards).
Crystallographic (Type A)

A specific, isolable crystalline phase formed at lower pH.
Crystallographic (Type B)

The most common structural motif in "Bismuth Subnitrate."
Historical/Simplified

An obsolete simplification that fails to capture the cluster nature.

Structural Topology: The Hexanuclear Cluster

The defining feature of bismuth hydroxide nitrate is the hexanuclear cation . The bismuth atoms do not exist as isolated centers but self-assemble into an octahedral cage.

The Core
  • Geometry: Six Bismuth (

    
    ) atoms form a distorted octahedron.
    
  • Bridging: The eight faces of this octahedron are capped by either Oxide (

    
    ) or Hydroxide (
    
    
    
    ) ligands (
    
    
    -bridging mode).
  • Stereochemical Activity: The

    
     lone pair of electrons on each Bi(III) atom is stereochemically active, projecting outward and distorting the coordination geometry, which creates "pockets" for nitrate anions in the lattice.
    
Hierarchical Structure Visualization

The following diagram illustrates the assembly from atomic precursors to the bulk pharmaceutical lattice.

G cluster_0 Unit Cell Level Bi_Atom Bi(III) Cation (Lone Pair Active) Cluster Hexanuclear Cluster Core [Bi₆O₄(OH)₄]⁶⁺ Bi_Atom->Cluster Self-Assembly Ligands Bridging Ligands (O²⁻ / OH⁻) Ligands->Cluster Lattice Ionic Lattice Packing Cluster + Nitrate Anions (NO₃⁻) + Water Cluster->Lattice Electrostatic Stacking Bulk Bulk Bismuth Subnitrate Microcrystalline Powder Lattice->Bulk Aggregation

Caption: Hierarchical assembly of Bismuth Subnitrate, moving from atomic precursors to the stable hexanuclear cluster and final lattice structure.

Crystallographic Data

The crystal structure varies by hydration state. The most relevant phase for drug development is the Monoclinic phase containing the


 cluster.
ParameterValueNotes
Crystal System MonoclinicSpace Group ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

is common for ordered phases.
Cluster Cation

The rigid structural unit.
Lattice Parameters

Å

Å

Å
Representative values for the nitrate-rich phase.[2]
Beta Angle (

)

Indicates significant lattice distortion.
Coordination 9-CoordinateBi atoms coordinate to cluster oxygens and external nitrates/water.

Synthesis & Phase Control Protocol

To synthesize high-purity Bismuth Hydroxide Nitrate for research, one must control the hydrolysis of Bismuth(III) Nitrate Pentahydrate. The reaction is driven by pH and water concentration.

Reaction Mechanism


Step-by-Step Synthesis Protocol

Objective: Produce phase-pure Basic Bismuth Nitrate.

  • Precursor Preparation: Dissolve 20g of

    
     in 40mL of 2M Nitric Acid (
    
    
    
    )
    .
    • Why: Bismuth salts hydrolyze instantly in neutral water. Acid keeps the

      
       ions in solution initially.
      
  • Controlled Hydrolysis: Slowly add the acidic bismuth solution to 500mL of deionized water at 50°C under vigorous stirring (500 RPM).

    • Observation: A white precipitate will form immediately as the local pH rises (acidity drops).

  • pH Adjustment (Critical): Adjust pH to 1.5 – 2.0 using dilute NaOH or Ammonia.

    • Note: If pH > 3.0, Bismuth Hydroxide (

      
      ) or Oxide (
      
      
      
      ) impurities may form.
  • Aging (Ostwald Ripening): Stir the suspension for 2 hours at 50°C. This allows the amorphous precipitate to reorganize into the crystalline hexanuclear cluster.

  • Filtration & Washing: Filter the white solid. Wash 3x with cold ethanol (to remove excess nitric acid without inducing further hydrolysis).

  • Drying: Dry at 60°C for 12 hours.

    • Warning: Temperatures >105°C will cause loss of lattice water and decomposition to Bismuth Oxide.

Synthesis Start Bi(NO₃)₃·5H₂O (Solid) Acid_Sol Dissolve in 2M HNO₃ Start->Acid_Sol Hydrolysis Pour into H₂O (50°C) Acid_Sol->Hydrolysis Dilution Precipitate White Precipitate Formation Hydrolysis->Precipitate pH Shift Aging Aging (2 hrs) Cluster Ordering Precipitate->Aging Final Bismuth Subnitrate Product Aging->Final Filter/Dry

Caption: Controlled hydrolysis workflow for synthesizing phase-pure Bismuth Subnitrate.

Pharmaceutical Relevance

Bismuth Hydroxide Nitrate is a key API (Active Pharmaceutical Ingredient) in gastroenterology.

Mechanism of Action (H. pylori Eradication)

The compound functions through a "contact necrosis" mechanism rather than systemic absorption.

  • Acid Activation: In the low pH of the stomach, the lattice partially solubilizes, releasing

    
     ions locally.
    
  • Precipitation on Ulcers: The bismuth ions react with proteins in the ulcer crater (glycoproteins) to form a chelate barrier, protecting the tissue from pepsin/acid.

  • Bacterial Disruption:

    • Cell Wall: Bismuth ions displace

      
       and 
      
      
      
      in the bacterial membrane of H. pylori, causing lysis.
    • Urease Inhibition: Bismuth binds to the sulfhydryl groups of the urease enzyme, preventing the bacteria from neutralizing stomach acid, effectively starving it.

Solubility Profile
  • Water: Practically insoluble (due to the stability of the hexanuclear cluster).

  • Alcohol: Insoluble.[3][4][5]

  • Mineral Acids: Soluble (reverses hydrolysis to form

    
     and 
    
    
    
    ).

References

  • PubChem. Bismuth Subnitrate (CID 73415757).[6] National Library of Medicine.[6] [Link][6]

  • Henry, N. et al. Investigation of the crystal structure of a basic bismuth(III) nitrate. Dalton Transactions, Royal Society of Chemistry. [Link]

  • Lazarini, F.

    
    . Acta Crystallographica Section B. [Link]
    
  • MDPI. Effect of Electrochemical Synthesis Parameters on the Morphology and Crystal Structure of Basic Bismuth Nitrates. Materials.[4][6][7][8][9][10][11][12][13] [Link]

  • MIMS. Bismuth Subnitrate: Uses, Dosage & Side Effects.[Link]

Sources

Technical Guide: Bismuth Hydroxide Nitrate Oxide (Bi5(OH)9(NO3)4O)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Bismuth hydroxide nitrate oxide (Bi5(OH)9(NO3)4O ), commonly known as Bismuth Subnitrate , represents a critical intermediate phase in the hydrolysis of trivalent bismuth salts. Unlike simple ionic salts, this compound adopts a complex cluster-based polymeric structure, granting it unique physicochemical stability and bioactivity.

This guide analyzes the compound's dual-utility:

  • Pharmaceutical: As a cytoprotective and bactericidal agent against Helicobacter pylori, functioning via oligodynamic metal release.

  • Materials Science: As a high-purity precursor for the sol-gel synthesis of

    
    -Bi2O3 nanoparticles and bismuth-based photocatalysts.
    

Physicochemical Characterization

The stoichiometry Bi5(OH)9(NO3)4O is often an approximation of a non-stoichiometric basic salt series. However, in high-purity USP/EP grades, it crystallizes with a defined layered structure driven by the condensation of hexanuclear bismuth clusters.

Structural Dynamics: The Polycationic Cluster

The fundamental building block of this material is not a simple


 ion, but rather the octahedral hexameric cluster 

. In aqueous suspension, hydrolysis proceeds through the polymerization of bismuth aquo-ions into these clusters, which then stack with nitrate anions to form the solid lattice.
  • Lattice Configuration: Layered structure allowing for intercalation.

  • Thermal Behavior: Multi-stage decomposition. The nitrate groups function as an in-situ oxidizing agent during calcination, facilitating the formation of oxygen-rich bismuth oxide phases.

Key Properties Table
PropertyValue / DescriptionContext
Formula Bi5(OH)9(NO3)4OOften denoted as

Molar Mass 1461.99 g/mol High molecular weight due to Bi cluster density
Appearance White, hygroscopic micro-powderPearlescent scales in crystalline form
Density 4.93 g/cm³High density characteristic of heavy metal oxides
Solubility Insoluble in water/ethanol; Soluble in mineral acidsAcid solubility triggers depolymerization to

Decomposition > 260°C (Releases

)
End-product is

(Yellow)
Isoelectric Point pH ~ 9.0 - 10.0Surface is positively charged at physiological pH

Synthesis Protocol: Controlled Hydrolytic Precipitation

Objective: Synthesize high-purity Bi5(OH)9(NO3)4O with controlled particle size. Principle: The synthesis relies on the "force-hydrolysis" of Bismuth(III) Nitrate Pentahydrate. The reaction is driven by pH modification, forcing the equilibrium toward the insoluble basic salt.

Reagents
  • Precursor: Bismuth(III) Nitrate Pentahydrate (

    
    ) [ACS Grade].[1]
    
  • Solvent: Deionized Water (

    
    ).
    
  • Hydrolysis Agent: Ammonium Hydroxide (

    
    ) or Sodium Carbonate (
    
    
    
    ).
  • Acidifier (Optional): Dilute

    
     (to prevent premature hydrolysis during dissolution).
    
Step-by-Step Workflow
  • Dissolution Phase:

    • Dissolve 20g of

      
       in 20 mL of 2M 
      
      
      
      .
    • Note: Direct addition to water causes uncontrolled precipitation of undefined subnitrates. Acid ensures complete dissolution of

      
       species.
      
  • Controlled Hydrolysis:

    • Pour the acidic bismuth solution into 400 mL of warm Deionized Water (50°C) under vigorous magnetic stirring (500 RPM).

    • The solution will turn milky white immediately as the pH rises and water concentration increases.

  • pH Adjustment (Critical Step):

    • Dropwise add 10%

      
       or 
      
      
      
      solution.
    • Target pH: 1.5 – 1.9.

    • Mechanism:[2][1] Maintaining this low pH range favors the specific Bi5(OH)9(NO3)4O phase over more basic oxides or hydroxides.

  • Maturation:

    • Stir the suspension for 60 minutes at 50°C. This Ostwald ripening process promotes the growth of uniform crystallites.

  • Purification:

    • Filter the precipitate using a vacuum Buchner funnel (0.22 µm membrane).

    • Wash 3x with warm deionized water to remove free nitrate and ammonium ions.

    • Validation: Wash water should be neutral (pH 7).

  • Drying:

    • Dry in a convection oven at 60°C for 12 hours.

    • Warning: Do not exceed 100°C to prevent partial decomposition.

Synthesis Logic Diagram

SynthesisWorkflow Precursor Bi(NO3)3 · 5H2O (Solid Precursor) AcidDissolution Acid Dissolution (2M HNO3) Prevents premature hydrolysis Precursor->AcidDissolution BiSolution Bi3+ Acidic Solution (Clear) AcidDissolution->BiSolution Hydrolysis Force Hydrolysis (Pour into 50°C H2O) BiSolution->Hydrolysis pHControl pH Adjustment (Target pH 1.5-1.9) Critical for Phase Purity Hydrolysis->pHControl Ripening Ostwald Ripening (60 min @ 50°C) pHControl->Ripening Filtration Filtration & Washing (Remove NH4+, NO3-) Ripening->Filtration Product Bi5(OH)9(NO3)4O (White Powder) Filtration->Product

Figure 1: Controlled hydrolytic precipitation workflow for high-purity Bismuth Subnitrate.

Pharmaceutical Application: H. pylori Eradication

Bismuth subnitrate is a cornerstone in "Quadruple Therapy" for Helicobacter pylori infection. Its efficacy stems from its insolubility at neutral pH and solubility in the acidic gastric environment.

Mechanism of Action

The compound acts as a "Pro-drug" that activates upon contact with gastric acid (


).
  • Acid Activation: In the stomach (pH 1-3), the subnitrate partially solubilizes, releasing

    
     ions and colloidal bismuth oxide species.
    
  • Precipitation Coating: As the dissolved bismuth penetrates the mucous layer (pH gradient increases toward the epithelial surface), it re-precipitates as a glycoprotein-bismuth complex.

  • Bactericidal Effect:

    • Cell Wall Disruption:

      
       ions displace 
      
      
      
      and
      
      
      in the bacterial membrane, causing lysis.
    • Enzymatic Inhibition: Bismuth binds to sulfhydryl groups (-SH) in bacterial enzymes (e.g., urease), disabling the bacteria's ability to neutralize stomach acid.

Pharmacological Pathway

MechanismAction Ingestion Oral Ingestion Bi5(OH)9(NO3)4O Stomach Gastric Acid (pH 1-3) Ingestion->Stomach Activation Release of Bi3+ & Colloidal BiO+ Stomach->Activation Hydrolysis Mucosa Mucous Layer (pH Gradient) Activation->Mucosa Diffusion Bacteria H. pylori (Target) Mucosa->Bacteria Adhesion Effect1 Urease Inhibition (Metabolic Failure) Bacteria->Effect1 Effect2 Membrane Lysis (Cell Death) Bacteria->Effect2

Figure 2: Pharmacodynamics of Bismuth Subnitrate in the gastric environment.

Materials Science: Thermal Decomposition & Photocatalysis

Beyond pharma, Bi5(OH)9(NO3)4O is a vital precursor in solid-state chemistry.

Precursor for Beta-Bi2O3

Calcination of bismuth subnitrate allows for the synthesis of the metastable


-phase of Bismuth Oxide (

), which has higher photocatalytic activity than the stable

-phase.
  • Reaction:

    
    
    
  • Advantage: The release of gaseous

    
     and 
    
    
    
    creates a porous morphology in the resulting oxide, increasing surface area for catalytic applications.
Heterojunction Photocatalysis

Recent research utilizes bismuth subnitrate to form heterojunctions (e.g., Bi5(OH)9(NO3)4O / BiOBr). The residual nitrate groups in the lattice can trap electrons, reducing recombination rates of electron-hole pairs generated under UV-Vis light, thereby enhancing the degradation of organic pollutants like Rhodamine B.

References

  • Sigma-Aldrich. (n.d.). Bismuth subnitrate - Bi5O(OH)9(NO3)4 Properties and Specifications. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 73415757, Bismuth Subnitrate. Retrieved from

  • GlobalRx. (n.d.). Bismuth Subnitrate USP: Clinical Profile and Applications. Retrieved from

  • Align Chemical. (n.d.). Bismuth Oxynitrate: Structure and Commercial Forms. Retrieved from

  • Materials Project. (2023). Bismuth Oxide Phases and Crystal Structure Data. Retrieved from

Sources

Hydrolysis of bismuth(III) nitrate solutions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Controlled Hydrolysis of Bismuth(III) Nitrate Solutions for Advanced Material Synthesis

Abstract

The hydrolysis of bismuth(III) nitrate is a foundational yet complex process in inorganic chemistry, pivotal for the synthesis of a diverse array of bismuth-based materials, including bismuth subnitrates (oxynitrates), bismuth oxides (Bi₂O₃), and other functional compounds. These materials are of significant interest in fields ranging from pharmaceuticals and cosmetics to catalysis and electronics. This guide provides a comprehensive technical overview of the principles governing the hydrolysis of bismuth(III) nitrate solutions. It details the mechanistic pathways, from the initial hydration of the Bi³⁺ ion to the formation of complex polynuclear oxido clusters. Furthermore, it offers field-proven, step-by-step protocols for the controlled synthesis of crystalline bismuth subnitrate and bismuth oxide nanoparticles. Critical experimental parameters that dictate the final product's phase, morphology, and crystallinity are systematically examined. This document is intended for researchers, chemists, and materials scientists seeking to understand and harness this versatile reaction for the development of advanced materials.

Introduction to Bismuth(III) Nitrate and its Hydrolytic Chemistry

Bismuth(III) nitrate, most commonly available as the pentahydrate, Bi(NO₃)₃·5H₂O, is the principal water-soluble salt of bismuth and serves as a crucial precursor for the synthesis of other bismuth compounds.[1] Its utility is intrinsically linked to its propensity to undergo hydrolysis in aqueous solutions. Bismuth salts exhibit a strong tendency to hydrolyze due to the high charge density of the Bi³⁺ cation.[2] This process involves the reaction of the hydrated bismuth ion with water, leading to the formation of less soluble, basic salts known as bismuth subnitrates or bismuth oxynitrates.[3][4][5]

Historically, these compounds were known as "magisterium bismuti" and were used as white pigments and in early medicinal applications.[3][4] Today, a sophisticated understanding of the hydrolysis mechanism allows for the precise control of the reaction to yield materials with tailored properties, such as the various polymorphs of bismuth oxide (Bi₂O₃), which are valuable semiconductors for photocatalysis and other applications.[6][7] This guide will elucidate the chemical principles and practical methodologies for controlling this hydrolytic pathway.

The Mechanism of Hydrolysis: From Aqua Ion to Polymeric Cations

The chemistry of bismuth(III) in aqueous solution is dominated by hydrolysis and polymerization.[8] In strongly acidic solutions (pH < 0), the bismuth(III) ion exists as a hydrated aqua ion, often represented as [Bi(H₂O)ₙ]³⁺.[1][8] As the pH of the solution increases, even slightly, a cascade of hydrolysis and condensation reactions is initiated. This is not a simple precipitation of bismuth hydroxide but a complex process involving the formation of various polynuclear oxo-hydroxo clusters.[9]

The initial step is the hydrolysis of the aqua ion, which releases protons and lowers the pH: Bi³⁺ + H₂O ⇌ [Bi(OH)]²⁺ + H⁺

As the concentration of hydroxyl species increases, these monomers begin to polymerize. The most well-characterized and predominant species formed in mildly acidic conditions is the hexanuclear cation, [Bi₆O₄(OH)₄]⁶⁺.[4][10][11] This stable, octahedral cluster is a fundamental building block for many of the solid-state structures obtained from bismuth nitrate hydrolysis.[4]

Further hydrolysis and changes in pH lead to the formation of a series of complex basic salts. For instance, at a pH below 1.0, the species ₆·H₂O may precipitate.[12] Between pH 1.2 and 1.8, further hydrolysis can yield ₅·3H₂O.[3] The precise composition of the final bismuth oxynitrate product is highly dependent on the reaction conditions.[2][3] These compounds are not simple mixtures but distinct chemical entities containing Bi³⁺, oxide (O²⁻), hydroxide (OH⁻), and nitrate (NO₃⁻) ions.[3][4]

Hydrolysis_Pathway Bi3_aq [Bi(H₂O)ₙ]³⁺ (Hydrated Bi³⁺ Ion) BiOH_2 [Bi(OH)]²⁺ (Monomeric Species) Bi3_aq->BiOH_2 Increase pH Polymeric [Bi₆O₄(OH)₄]⁶⁺ (Stable Hexanuclear Cluster) BiOH_2->Polymeric Polymerization Product1 Bi₆O₄(OH)₄₆·H₂O (Precipitate at pH < 1.0) Polymeric->Product1 Precipitation Product2 Bi₆O₅(OH)₃₅·3H₂O (Precipitate at pH 1.2 - 1.8) Product1->Product2 Further Hydrolysis (Increase pH) Bi2O3 Bi₂O₃ (Bismuth Oxide via Calcination) Product1->Bi2O3 Thermal Decomposition Product2->Bi2O3 Thermal Decomposition

Caption: Conceptual pathway of Bi(NO₃)₃ hydrolysis with increasing pH.

Controlled Synthesis Protocols for Bismuth-Based Materials

The key to harnessing bismuth nitrate hydrolysis is the precise control of reaction conditions to isolate a desired product. The following protocols are self-validating systems; the described characterization methods in Section 5.0 can be used to confirm the identity and purity of the synthesized materials.

Protocol: Synthesis of Crystalline Bismuth Subnitrate

This protocol describes a standard aqueous hydrolysis method to produce a crystalline basic bismuth nitrate, often with a composition corresponding to formulas like ₆·4H₂O or Bi₅O(OH)₉(NO₃)₄.[2][4] The exact stoichiometry can vary, but the procedure reliably yields a highly pure, filterable precipitate.

Methodology:

  • Precursor Solution Preparation: Dissolve 42 grams of bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in a mixture of 10 mL of 6 N nitric acid (~30%) and 20 mL of deionized water.[2]

    • Causality Note: The initial addition of nitric acid is critical to prevent premature hydrolysis and ensure complete dissolution of the bismuth salt, forming a clear stock solution where the Bi³⁺ ion is stable.[2]

  • Hydrolysis Induction: Pour the clear precursor solution into 2 liters of cold, rapidly stirred deionized water.[2] A voluminous white precipitate will form immediately.

    • Causality Note: The large volume of water drastically reduces the nitric acid concentration, raising the pH and inducing rapid hydrolysis and precipitation of the insoluble basic bismuth nitrate.[2]

  • Precipitate Settling and Filtration: Allow the precipitate to settle completely. Decant the supernatant liquid and filter the remaining solid using a Buchner funnel.

    • Causality Note: It is advised to filter promptly after settling to prevent the slow conversion of the initial precipitate into a more basic nitrate form.

  • Washing: Wash the filter cake with a small amount of cold deionized water (approx. 20 mL) to remove residual acid and soluble nitrates.[2]

  • Drying: Dry the resulting white powder in an oven at 80-120 °C.[12]

Protocol: Solvothermal Synthesis of Cubic Bismuth Oxide (Bi₂O₃) Nanoparticles

This protocol utilizes a non-aqueous solvent and elevated temperature to drive the hydrolysis and subsequent dehydration to form bismuth oxide nanoparticles directly, bypassing the isolation of a subnitrate intermediate.[6][7]

Workflow_Diagram start Start step1 Dissolve Bi(NO₃)₃·5H₂O in Ethylene Glycol start->step1 step2 Transfer to Teflon-lined Autoclave step1->step2 step3 Solvothermal Reaction (140 °C for 2h) step2->step3 step4 Cool to Room Temp. step3->step4 step5 Centrifuge & Collect Precipitate step4->step5 step6 Wash with Ethanol & Deionized Water step5->step6 step7 Dry at 60 °C step6->step7 end_node Obtain Bi₂O₃ Nanoparticles step7->end_node

Caption: Experimental workflow for solvothermal synthesis of Bi₂O₃.

Methodology:

  • Precursor Solution Preparation: Dissolve a specific amount of bismuth(III) nitrate pentahydrate in ethylene glycol to achieve the desired initial concentration (e.g., 0.1 mol/L).[6][7] Stir until a clear, homogeneous solution is formed.

    • Causality Note: Ethylene glycol acts as both a solvent and a capping agent, which helps to control the size and prevent agglomeration of the nanoparticles.

  • Solvothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a temperature between 120-150 °C for a specified duration (e.g., 140 °C for 2 hours).[6][7]

    • Causality Note: At this elevated temperature, the bismuth nitrate undergoes hydrolysis and dehydration to form Bi₂O₃. The sealed, high-pressure environment of the autoclave facilitates the crystallization process.[6]

  • Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the precipitate by centrifugation. Wash the product repeatedly with absolute ethanol and deionized water to remove any residual ethylene glycol and unreacted precursors.

  • Drying: Dry the final product in an oven at 60 °C to obtain a fine powder of Bi₂O₃ nanoparticles.[13]

Critical Parameters Influencing Hydrolysis and Material Properties

The outcome of bismuth nitrate hydrolysis is highly sensitive to several experimental variables. By carefully controlling these parameters, researchers can tune the properties of the resulting materials.

ParameterEffect on Hydrolysis and Product Characteristics
pH / Acidity The most critical factor. Lower pH (<1) stabilizes the Bi³⁺ ion, while increasing pH promotes the formation of progressively more basic oxynitrate species.[2][3][12] In highly alkaline conditions (pH > 13), direct precipitation of α-Bi₂O₃ can occur.[14]
Temperature Higher temperatures (≥50 °C) accelerate hydrolysis and tend to yield more crystalline and easily filterable precipitates of basic bismuth nitrate.[12] In solvothermal synthesis, temperature directly influences the crystal phase and size of Bi₂O₃ nanoparticles.[6]
Precursor Concentration In solvothermal synthesis, higher initial concentrations of Bi(NO₃)₃ can lead to smaller crystallite sizes. For example, at 140 °C, increasing the concentration from 0.05 to 0.3 mol/L decreased the average crystallite size from ~31 nm to ~13 nm.[6]
Solvent System Using organic solvents like ethylene glycol (solvothermal) or 2-methoxyethanol can lead to the formation of Bi₂O₃ nanoparticles instead of bismuth subnitrate.[6][14] The solvent can also influence the resulting crystal phase (e.g., δ-Bi₂O₃ vs. β-Bi₂O₃).[14]
Additives / Base The choice of base used to adjust pH (e.g., NaOH, urea, hexamethylenetetramine) can significantly alter the product's morphology and crystal structure.[14][15]

Essential Characterization Techniques

To validate the synthesis protocols and understand the properties of the obtained materials, a suite of characterization techniques is essential.

  • X-ray Diffraction (XRD): This is the primary technique for identifying the crystalline phases of the product.[16] By comparing the obtained diffraction pattern with standard patterns from databases (e.g., JCPDS), one can confirm the formation of specific bismuth oxynitrates or polymorphs of Bi₂O₃ (α, β, δ, etc.).[6][17] The Scherrer equation can also be used to estimate the average crystallite size of nanoparticles.[6]

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the material's surface topography and morphology.[16] It is used to observe the shape (e.g., prisms, nanosheets, spherical particles) and size distribution of the synthesized powders.[6][17]

  • Transmission Electron Microscopy (TEM): TEM offers even higher magnification than SEM, allowing for the visualization of individual nanoparticles and the determination of their size, shape, and crystallinity.[16][18] High-resolution TEM (HRTEM) can reveal the crystal lattice fringes, providing further confirmation of the material's crystalline nature.[17]

Conclusion and Future Outlook

The hydrolysis of bismuth(III) nitrate is a versatile and powerful tool for the synthesis of a wide range of bismuth-containing materials. A thorough understanding of the underlying chemical mechanisms, particularly the formation of polynuclear clusters like [Bi₆O₄(OH)₄]⁶⁺, is crucial for controlling the reaction outcome. By precisely manipulating key parameters such as pH, temperature, concentration, and solvent, researchers can selectively synthesize materials from crystalline bismuth subnitrates to phase-pure bismuth oxide nanoparticles with desired morphologies and sizes. The protocols and principles outlined in this guide provide a solid foundation for drug development professionals and materials scientists to reproducibly synthesize and characterize these important compounds, paving the way for further innovation in their respective fields.

References

  • Wikipedia. Bismuth oxynitrate. [Link]

  • Luan, X., Jiang, J., Yang, Q., Chen, M., Zhang, M., & Li, L. (2015). Facile synthesis of bismuth oxide nanoparticles by a hydrolysis solvothermal route and their visible light photocatalytic activity. Environmental Engineering and Management Journal, 14(3), 703-707. [Link]

  • PrepChem.com. Preparation of bismuth oxynitrate. [Link]

  • Luan, X., Jiang, J., Yang, Q., Chen, M., Zhang, M., & Li, L. Facile synthesis of bismuth oxide nanoparticles by a hydrolysis solvothermal route and their visible light photocatalytic activity. Environmental Engineering and Management Journal. [Link]

  • Yukhin, Y. M., & Mikhailov, Y. I. (2002). Synthesis of Bismuths (III) Compounds for Medical Applications. Chemistry for Sustainable Development, 10(4), 395-408. [Link]

  • Miersch, L., Rüffer, T., Schlesinger, M., Lang, H., & Mehring, M. (2012). Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear basic bismuth nitrates. Inorganic chemistry, 51(17), 9390–9398. [Link]

  • Miersch, L., Rüffer, T., Schlesinger, M., Lang, H., & Mehring, M. (2012). Hydrolysis Studies on Bismuth Nitrate: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates. Inorganic Chemistry, 51(17), 9390-9398. [Link]

  • Sciencemadness Wiki. Bismuth. [Link]

  • Encyclopedia. Bismuth oxynitrate. [Link]

  • ResearchGate. Hydrolysis of a Basic Bismuth Nitrate-Formation and Stability of Novel Bismuth Oxido Clusters | Request PDF. [Link]

  • ResearchGate. (PDF) Facile synthesis of bismuth oxide nanoparticles by a hydrolysis solvothermal route and their visible light photocatalytic activity. [Link]

  • ResearchGate. Composition and morphology characterizations of bismuth products before... [Link]

  • CSIR-NCL Library, Pune. Synthesis of bismuth oxide nanoparticles using bismuth nitrate and urea. [Link]

  • ResearchGate. Synthesis of bismuth oxide nanoparticles using bismuth nitrate and urea | Request PDF. [Link]

  • ACS Publications. Hydrolysis Studies on Bismuth Nitrate: Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates | Inorganic Chemistry. [Link]

  • MATEC Web of Conferences. Hydrolytic method for processing bismuth to obtain compounds. [Link]

  • ResearchGate. Hydrolysis Mechanism of Bismuth in Chlorine Salt System Calculated by Density Functional Method. [Link]

  • Christensen, A. N., Chevallier, M., Skibsted, J., & Iversen, B. B. (2000). Synthesis and characterization of basic bismuth(III) nitrates. Journal of the Chemical Society, Dalton Transactions, (2), 265-270. [Link]

  • Li, G., Zhang, M., Zang, S., & Li, J. (2014). Controlled synthesis of bismuth-containing compounds (α-, β-and δ-Bi2O3, Bi5O7NO3 and Bi6O6 (OH) 2 (NO3) 4· 2H2O) and their photocatalytic performance. CrystEngComm, 16(29), 6649-6657. [Link]

  • SciSpace. Hydrolysis Mechanism of Bismuth in Chlorine Salt System Calculated by Density Functional Method. [Link]

  • Wikipedia. Bismuth(III) nitrate. [Link]

  • Patsnap Synapse. What is the mechanism of Bismuth Subnitrate?. [Link]

  • Semantic Scholar. Coordinatively polymeric and monomeric bismuth(III) complexes with pyridine carboxylic acids. [Link]

  • Royal Holloway, University of London. Effect of Basicity on the Hydrolysis of the Bi(III) Aqua Ion in Solution: an Ab Initio Molecular Dynamics Study. [Link]

  • ACS Omega. Bismuth Coordination Polymers with Fluorinated Linkers: Aqueous Stability, Bivolatility, and Adsorptive Behavior. [Link]

  • NECTAR COST. Bismuth hydrolysis constants. [Link]

  • Amazon S3. Synthesis of polymeric bismuth chlorido hydroxamato complexes; X-ray crystal structure and antibacterial activity of a novel Bi. [Link]

  • PubMed. Coordinatively polymeric and monomeric bismuth(III) complexes with pyridine carboxylic acids. [Link]

  • NIH. Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter. [Link]

  • Sciencemadness.org. Synthetic Inorganic Chemistry. [Link]

  • RSC Publishing. Mechanisms of interaction between bismuth-based materials and contaminants for subsurface remediation. [Link]

  • ResearchGate. XRD and electron microscopy characterization of the Bi@C nanocomposite:... [Link]

  • ResearchGate. (PDF) Coordinatively polymeric and monomeric bismuth(III) complexes with pyridine carboxylic acids. [Link]

  • Inorganic Chemistry I Class Notes. Characterization Techniques: XRD, SEM, and TEM. [Link]

Sources

Different phases of basic bismuth nitrate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Phases of Basic Bismuth Nitrate

Foreword for the Modern Researcher

Bismuth, a heavy metal with a surprisingly low toxicity profile, has occupied a unique niche in medicine for centuries.[1][2] Its compounds, particularly basic bismuth nitrate (also known as bismuth subnitrate), are mainstays in the treatment of gastrointestinal disorders, from dyspepsia to peptic ulcers and Helicobacter pylori infections.[2][3][4] Beyond its therapeutic roles, basic bismuth nitrate serves as a critical precursor for advanced materials, including various polymorphs of bismuth oxide (Bi₂O₃) used in photocatalysis and ceramics.[5][6][7][8][9]

The term "basic bismuth nitrate" is not monolithic; it encompasses a family of compounds with complex, polynuclear structures containing bismuth, oxide, hydroxide, and nitrate ions. The specific phase obtained from synthesis is exquisitely sensitive to reaction conditions such as pH, temperature, and the choice of hydrolyzing agent.[10][11] This sensitivity is both a challenge and an opportunity, allowing for the targeted synthesis of specific phases with distinct physicochemical properties.

This guide is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of these materials. We will move beyond simple recitation of facts to explore the causality behind their formation, the logic of their characterization, and the pathways of their transformation. Our focus is on providing a field-proven, authoritative resource that empowers you to control and understand these versatile compounds in your own work.

The Core of the Matter: Bismuth-Oxygen Cluster Chemistry

The identity of a basic bismuth nitrate phase is fundamentally defined by its core polynuclear cation. The hydrolysis of bismuth nitrate pentahydrate [Bi(NO₃)₃·5H₂O] in aqueous solution does not yield simple monomeric species but rather leads to the formation of complex, cage-like clusters of bismuth, oxygen, and hydroxide ions. The two most predominant and structurally characterized core ions are the [Bi₆O₄(OH)₄]⁶⁺ and the {[Bi₆O₅(OH)₃]⁵⁺}₂ cations.[12]

Understanding which cluster forms is the key to controlling the final product. This choice is primarily dictated by the pH of the hydrolysis reaction.

  • The [Bi₆O₄(OH)₄]⁶⁺ Cluster: This cation is typically formed under less aggressive hydrolysis conditions, often at a pH below approximately 1.8.[11] Compounds containing this cluster are foundational to several distinct phases.

  • The {[Bi₆O₅(OH)₃]⁵⁺}₂ Cluster: More extensive hydrolysis, often at a pH between 1.2 and 1.8, leads to the formation of this more condensed cluster.[11] This ion is the building block for another important series of basic bismuth nitrates.

The specific arrangement of these clusters, along with the associated nitrate counter-ions and water molecules of hydration, gives rise to the different crystalline phases, each with a unique structure and properties.

Key Crystalline Phases and Their Synthesis

The rich crystal chemistry of basic bismuth nitrates means numerous phases have been identified.[5][13][14] We will focus on the most well-characterized and commonly encountered phases, detailing their synthesis with an emphasis on the rationale behind the procedural steps.

Phase A: Bi₆O₅(OH)₃₅·3H₂O

This phase is one of the most readily obtained and is built from the {[Bi₆O₅(OH)₃]⁵⁺}₂ cluster.[10][12] It is a common starting material for the synthesis of other bismuth compounds.[6][15]

Experimental Protocol: Synthesis via Homogeneous Hydrolysis

This protocol leverages the slow thermal decomposition of urea to provide a gradual and uniform increase in pH, which is ideal for producing crystalline, homogeneous precipitates.

  • Preparation of Solution: Dissolve Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O) and urea (CO(NH₂)₂) in deionized water. A typical molar ratio might be 1:2 Bi³⁺ to urea.

  • Heating and Hydrolysis: Heat the solution to approximately 100°C with continuous stirring. The urea will slowly hydrolyze to ammonia and carbon dioxide, gradually raising the pH of the solution.

    • Causality: This slow, homogeneous pH increase prevents localized areas of high supersaturation, favoring the growth of well-defined crystals over amorphous precipitation.

  • Precipitation: As the pH rises, a white precipitate of ₅·3H₂O will form. Maintain the temperature for a set period (e.g., 2 hours) to ensure complete reaction.

  • Isolation and Washing: Allow the mixture to cool to room temperature. Collect the precipitate by filtration. Wash the solid repeatedly with deionized water to remove any unreacted reagents and soluble byproducts. Subsequently, wash with ethanol to facilitate drying.

  • Drying: Dry the final product in an oven at a moderate temperature (e.g., 60-80°C) to remove residual water and ethanol without inducing thermal decomposition.

Phase D: Bi₆O₄(OH)₄₆·H₂O

This phase, containing the [Bi₆O₄(OH)₄]⁶⁺ cluster, is often produced under hydrothermal conditions, which use elevated temperature and pressure to influence crystallization.[12]

Experimental Protocol: Hydrothermal Synthesis

  • Precursor Slurry: Prepare an aqueous slurry of Bismuth(III) nitrate pentahydrate.

  • Hydrothermal Reaction: Transfer the slurry to a Teflon-lined stainless-steel autoclave. Seal the vessel.

  • Heating: Heat the autoclave to a temperature in the range of 150-200°C for several hours (e.g., 12-24 hours).

    • Causality: The high temperature and pressure of the hydrothermal environment increase the solubility of the reactants and promote the formation of highly crystalline, thermodynamically stable phases that may not form under ambient conditions.

  • Cooling and Isolation: Allow the autoclave to cool down to room temperature naturally.

  • Washing and Drying: Collect the resulting crystalline solid by filtration, wash thoroughly with deionized water, and dry under vacuum or in a low-temperature oven.

Other Notable Phases

The hydrolysis of bismuth nitrate can yield a variety of other structures, including:

  • ₆·4H₂O (Phase C): A more hydrated precursor to Phase D.[12]

  • [Bi₆O₆(OH)₂(NO₃)₄·2H₂O]: An amorphous or poorly crystalline basic bismuth nitrate often formed by chemical precipitation, which can serve as a precursor to α-Bi₂O₃ upon annealing.[5][6]

  • Bi₅O₇NO₃: The final oxynitrate product of thermal dehydration before the formation of pure Bi₂O₃. It possesses a stable layered structure.[7][11]

The following table summarizes the key characteristics of these primary phases.

Phase FormulaCore CationCrystal SystemTypical Synthesis Method
₅·3H₂O (Phase A){[Bi₆O₅(OH)₃]⁵⁺}₂RhombohedralHomogeneous hydrolysis (urea), precipitation with base
₆·H₂O (Phase D)[Bi₆O₄(OH)₄]⁶⁺MonoclinicHydrothermal synthesis
₆·4H₂O (Phase C)[Bi₆O₄(OH)₄]⁶⁺MonoclinicHydrolysis at pH < 1.0
[Bi₆O₆(OH)₂(NO₃)₄·2H₂O]Not well-defined (often amorphous)AmorphousChemical precipitation (e.g., with ethylenediamine)
Bi₅O₇NO₃Layered structureOrthorhombicThermal decomposition of other basic nitrates

Data compiled from sources[5][10][11][12][13].

A Self-Validating System: The Characterization Workflow

To ensure the synthesis of the desired phase and to understand its properties, a robust characterization workflow is essential. Each technique provides a piece of the puzzle, and together they create a self-validating system to confirm the material's identity, purity, and morphology.

Characterization_Workflow start Synthesized Basic Bismuth Nitrate Powder xrd X-Ray Diffraction (XRD) start->xrd tga Thermogravimetric Analysis (TGA/DTA) start->tga ftir FTIR Spectroscopy start->ftir sem Scanning Electron Microscopy (SEM) start->sem result_xrd Phase Identification Crystal Structure Purity xrd->result_xrd Provides fingerprint result_tga Composition (H₂O, NO₃⁻) Thermal Stability Decomposition Pathway tga->result_tga Measures weight loss result_ftir Confirmation of Functional Groups (OH⁻, NO₃⁻) ftir->result_ftir Identifies bonds result_sem Particle Morphology Size and Aggregation sem->result_sem Visualizes surface final Comprehensive Material Profile result_xrd->final result_tga->final result_ftir->final result_sem->final

Caption: Workflow for the comprehensive characterization of basic bismuth nitrate phases.

Key Characterization Techniques
  • X-Ray Diffraction (XRD): This is the definitive technique for phase identification. Each crystalline phase of basic bismuth nitrate has a unique diffraction pattern, analogous to a fingerprint. By comparing the experimental pattern to reference databases, one can unambiguously identify the phase(s) present in the sample.[12][16]

  • Thermogravimetric and Differential Thermal Analysis (TGA/DTA): TGA measures the change in mass of a sample as it is heated. This is invaluable for determining the number of water molecules of hydration and the nitrate content from the distinct mass loss steps.[10][17] DTA measures temperature differences between the sample and a reference, revealing exothermic or endothermic events like phase transitions or decomposition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This technique confirms the presence of key functional groups. Characteristic absorption bands for the nitrate ion (NO₃⁻) and hydroxyl groups (OH⁻) are readily identifiable, verifying the composition of the material.[5]

  • Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface, revealing the morphology (e.g., plates, needles, spheres), size, and state of aggregation of the particles.[5][6] This is critical as morphology can significantly impact properties like dissolution rate and reactivity.

Phase Transformations: A Dynamic System

The phases of basic bismuth nitrate are not static. They can be interconverted through carefully controlled changes in their environment, primarily through hydrothermal treatment or thermal decomposition.

Phase_Transformation C [Bi₆O₄(OH)₄](NO₃)₆·4H₂O (Phase C) D [Bi₆O₄(OH)₄](NO₃)₆·H₂O (Phase D) C->D Hydrothermal Dehydration X Intermediate Phases e.g., [Bi₆O₄.₅(OH)₃.₅](NO₃)₅.₅·H₂O C->X Direct Hydrothermal Transformation D->X Hydrothermal Transformation A [Bi₆O₅(OH)₃](NO₃)₅·3H₂O (Phase A) Bi5O7NO3 Bi₅O₇NO₃ A->Bi5O7NO3 Thermal Decomposition (Distinct Pathway) X->Bi5O7NO3 Thermal Decomposition Bi2O3 α-Bi₂O₃ (Final Product) Bi5O7NO3->Bi2O3 Further Heating (>600°C)

Caption: General pathways for hydrothermal and thermal phase transformations.

In-situ studies have shown that under hydrothermal conditions, the more hydrated Phase C can transform into the less hydrated Phase D, and both can subsequently transform into other intermediate phases.[12]

Thermal decomposition provides a reliable route to producing bismuth oxide. When heated in air, all basic bismuth nitrate phases lose water, hydroxide (as water), and nitrogen oxides, ultimately converting to the thermodynamically stable monoclinic alpha phase of bismuth oxide (α-Bi₂O₃).[12][18] The specific temperature and intermediate phases formed during this decomposition depend on the starting material. For example, compounds based on the [Bi₆O₄(OH)₄]⁶⁺ cluster share similar decomposition pathways, which are distinct from the pathway for compounds based on the {[Bi₆O₅(OH)₃]⁵⁺}₂ cluster.[12]

Implications for Drug Development and Material Science

The ability to synthesize and control specific phases of basic bismuth nitrate has significant implications:

  • Active Pharmaceutical Ingredients (APIs): The phase of a drug substance can affect its solubility, dissolution rate, and bioavailability. For gastrointestinal applications, where basic bismuth nitrate acts topically by coating the stomach lining, properties like particle size and surface area, which are influenced by the crystalline phase and synthesis method, are critical for efficacy.[19]

  • Precursor for Novel Materials: As demonstrated, basic bismuth nitrates are versatile precursors for synthesizing phase-pure bismuth oxides (α-, β-, δ-Bi₂O₃).[7][8][9][20][21] By carefully selecting the nitrate precursor and the decomposition conditions, researchers can tune the morphology and crystal structure of the resulting oxide for applications ranging from photocatalysis to solid oxide fuel cells.

  • Drug Delivery and Nanomedicine: The chemistry of bismuth clusters is being explored for the development of novel bismuth-based nanoparticles and composites for applications in bioimaging, targeted drug delivery, and cancer therapy.[3][22][23] A fundamental understanding of the precursor chemistry is paramount for the rational design of these advanced materials.

References

  • Christensen, A. N. (1999). Synthesis and characterization of basic bismuth(III) nitrates. Journal of the Chemical Society, Dalton Transactions, (22), 4153-4156.
  • Christensen, A. N. (1999). Synthesis and characterization of basic bismuth(III)
  • Request PDF. (n.d.). Synthesis and characterization of basic bismuth(III) nitrates.
  • Miersch, L., et al. (2012). Synthesis and Crystallization of Four Novel Polynuclear Basic Bismuth Nitrates.
  • Soares, M. A., et al. (2014). Bismuth compounds in medicinal chemistry. PubMed.
  • Boglaienko, D., et al. (2024).
  • Griffith, D., et al. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. Chemical Society Reviews, RSC Publishing.
  • Boglaienko, D., et al. (2024). Different routes of bismuth mineral transformation during pertechnetate and perrhenate uptake for subsurface remediation. Environmental Science: Water Research & Technology, RSC Publishing.
  • Timakova, E. V., et al. (2025). Synthesis of Functional Materials from Basic Bismuth(III) Nitrates.
  • Keogan, D. M., & Griffith, D. M. (2014).
  • Wikipedia. (n.d.).
  • Griffith, D., et al. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. Semantic Scholar.
  • Shang, M., et al. (2014). Controlled synthesis of bismuth-containing compounds... and their photocatalytic performance. CrystEngComm, RSC Publishing.
  • Silva, T. B., et al. (2023). Biological Activities of Bismuth Compounds: An Overview... MDPI.
  • Miersch, L., et al. (2012). Hydrolysis studies on bismuth nitrate: synthesis and crystallization of four novel polynuclear... PubMed.
  • Yukhin, Y. M., et al. (2021). Hydrolytic method for processing bismuth to obtain compounds.
  • Yukhin, Y. M., et al. (n.d.). Synthesis of Bismuths (III) Compounds for Medical Applications. Siberian Branch of the Russian Academy of Sciences.
  • Hadizadeh, M., et al. (2020). The versatile biomedical applications of bismuth-based nanoparticles and composites... RSC Publishing.
  • Macleods Pharma. (n.d.).
  • Abdessalam, A., et al. (n.d.). Thermogravimetry analysis coupled to differential thermal analysis of...
  • Music, S., et al. (2009). Influence of synthesis procedure on the morphology of bismuth oxide particles. Journal of Alloys and Compounds.
  • Christensen, A. N., et al. (2003). In-situ X-ray powder diffraction studies of hydrothermal and thermal decomposition reactions... Dalton Transactions, RSC Publishing.
  • Lomanova, N. A., et al. (2022). Thermal Transformations of Bismuth (III) Tartrates.
  • ResearchGate. (n.d.). Bismuth oxide (Bi₂O₃) physico-chemical properties.
  • Ascencio Aguirre, F. M., & Herrera Becerra, R. (2015). New synthesis of bismuth oxide nanoparticles Bi₂O₃ assisted by tannic acid.
  • Request PDF. (n.d.). Synthesis of β-Bi₂O₃ towards the application of photocatalytic degradation...
  • Popa, M., et al. (2018). Synthesis, characterization and photocatalytic activity of α-Bi₂O₃ nanoparticles. Taylor & Francis Online.
  • ResearchGate. (n.d.). (a)
  • Wikipedia. (n.d.). Bismuth(III) oxide.

Sources

Methodological & Application

Application Notes and Protocols for the Hydrothermal Synthesis of Bismuth Hydroxide Nitrate Nanosheets

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to the synthesis of bismuth hydroxide nitrate nanosheets via a facile hydrothermal method. It is intended for researchers in materials science, nanotechnology, and pharmaceutical sciences who are interested in the synthesis and application of novel nanomaterials for drug delivery, bioimaging, and therapy. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and practical insights to ensure successful and reproducible synthesis.

Introduction: The Promise of Bismuth-Based Nanosheets in Biomedicine

Bismuth, a heavy element with a high atomic number (Z=83), has long been recognized for its low toxicity and diverse applications in medicine.[1] In recent years, nanostructured bismuth compounds have garnered significant attention for their potential in advanced biomedical applications.[2] Among these, two-dimensional (2D) bismuth-based nanosheets are particularly promising due to their high surface-area-to-volume ratio, unique electronic properties, and anisotropic morphology. These characteristics make them ideal candidates for various applications in the biomedical field, including as drug carriers, contrast agents for computed tomography (CT), and sensitizers for radiotherapy and photothermal therapy.[1][3][4][5][6][7]

This guide focuses on the hydrothermal synthesis of bismuth hydroxide nitrate (BiO(OH)x(NO3)y) nanosheets, a precursor that can be utilized directly or further processed into other bismuth-based nanomaterials like bismuth oxide (Bi2O3).[8][9][10] The hydrothermal method offers excellent control over the size, morphology, and crystallinity of the resulting nanomaterials through the careful tuning of reaction parameters.[11] The use of urea in this synthesis is critical, as it acts as a homogeneous precipitating agent, ensuring a slow and controlled hydrolysis of the bismuth nitrate precursor, which is essential for the formation of well-defined nanosheet structures.[12][13][14]

The Science Behind the Synthesis: Understanding the Hydrothermal Process and the Role of Urea

Hydrothermal synthesis is a method of crystallizing substances from high-temperature aqueous solutions at high vapor pressures.[11] The process is typically carried out in a sealed vessel called an autoclave. For the synthesis of bismuth hydroxide nitrate nanosheets, the key reaction is the controlled hydrolysis of bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O).

The overall chemical transformation can be conceptualized in the following stages:

  • Dissolution: Bismuth nitrate pentahydrate is dissolved in an aqueous solution.

  • Urea Decomposition: As the temperature inside the autoclave increases, urea ((NH₂)₂CO) slowly decomposes to produce ammonia (NH₃) and carbon dioxide (CO₂).

  • Hydrolysis and Precipitation: The in-situ generation of ammonia gradually increases the pH of the solution, leading to the controlled hydrolysis of Bi³⁺ ions and the subsequent precipitation of bismuth hydroxide nitrate.

The slow and uniform release of hydroxide ions from urea decomposition is crucial for the anisotropic growth of the nanosheets. Rapid precipitation would lead to the formation of irregular, agglomerated nanoparticles.

Figure 1: Mechanism of Bismuth Hydroxide Nitrate Nanosheet Formation.

Detailed Experimental Protocol

This protocol outlines the steps for the synthesis of bismuth hydroxide nitrate nanosheets.

Materials and Equipment
Material/EquipmentDescription/Specification
Bismuth (III) nitrate pentahydrateBi(NO₃)₃·5H₂O, ≥98% purity
Urea(NH₂)₂CO, ≥99% purity
Deionized (DI) waterResistivity > 18 MΩ·cm
EthanolAbsolute, for washing
Teflon-lined stainless steel autoclave50 mL or 100 mL capacity
Magnetic stirrer with heating
CentrifugeCapable of at least 4000 rpm
Drying oven
Analytical balance
Step-by-Step Synthesis Procedure

Figure 2: Hydrothermal Synthesis Workflow.

  • Preparation of Precursor Solution:

    • In a typical synthesis, dissolve a specific amount of bismuth nitrate pentahydrate in deionized water. A common starting concentration is in the range of 0.05 to 0.2 M. For example, to prepare a 0.1 M solution in a 50 mL total volume, dissolve 0.2425 g of Bi(NO₃)₃·5H₂O in approximately 40 mL of DI water with vigorous stirring.

  • Addition of Urea:

    • To the bismuth nitrate solution, add a molar excess of urea. The molar ratio of urea to bismuth nitrate is a critical parameter that influences the morphology of the final product.[8] A ratio of 5:1 to 10:1 is often used. For the example above (5 mmol of Bi(NO₃)₃), this would correspond to 1.5 to 3.0 g of urea.

    • Continue stirring until the urea is completely dissolved, resulting in a clear and homogeneous solution.

  • Hydrothermal Reaction:

    • Transfer the precursor solution into a Teflon-lined stainless steel autoclave. The filling capacity should not exceed 80% of the total volume of the liner.

    • Seal the autoclave and place it in a preheated oven. The reaction temperature is typically maintained between 120°C and 180°C for a duration of 6 to 24 hours. These parameters can be adjusted to control the thickness and lateral size of the nanosheets.[15]

  • Product Collection and Purification:

    • After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

    • Open the autoclave and collect the white precipitate by centrifugation (e.g., 4000 rpm for 10 minutes).

    • Discard the supernatant and wash the product repeatedly with deionized water and then with ethanol to remove any unreacted precursors and by-products. Centrifuge the sample after each washing step.

    • Finally, dry the purified product in an oven at 60-80°C for several hours to obtain a fine white powder of bismuth hydroxide nitrate nanosheets.

Key Experimental Parameters and Their Influence
ParameterTypical RangeInfluence on Nanosheet Properties
Molar Ratio (Urea:Bi)5:1 - 15:1Higher ratios promote more uniform and thinner nanosheets by ensuring a slow, steady supply of OH⁻ ions.
Reaction Temperature120 - 180 °CAffects the kinetics of urea decomposition and crystal growth. Higher temperatures can lead to faster growth and potentially thicker nanosheets or different phases.
Reaction Time6 - 24 hoursInfluences the completeness of the reaction and the crystallinity of the nanosheets. Longer times generally lead to better-defined structures.
Precursor Concentration0.05 - 0.2 MCan affect the nucleation density and the final size of the nanosheets.

Characterization of Bismuth Hydroxide Nitrate Nanosheets

Thorough characterization is essential to confirm the successful synthesis of the desired material.

Structural and Morphological Analysis
  • X-ray Diffraction (XRD): This is the primary technique to determine the crystal structure and phase purity of the synthesized material. The XRD pattern of bismuth hydroxide nitrate will show characteristic peaks that can be indexed to a specific crystal lattice. The broadness of the peaks can also provide an estimation of the crystallite size.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology of the product. The images should reveal a sheet-like or plate-like structure, confirming the formation of nanosheets. SEM can also provide information on the lateral dimensions and the degree of agglomeration.

  • Transmission Electron Microscopy (TEM): TEM provides higher resolution imaging of the nanosheets, allowing for the determination of their thickness and the visualization of their internal structure. High-resolution TEM (HRTEM) can be used to observe the lattice fringes, confirming the crystallinity of the nanosheets.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the sample. The spectrum of bismuth hydroxide nitrate nanosheets is expected to show characteristic absorption bands corresponding to O-H stretching and bending vibrations from the hydroxide groups, as well as vibrations from the nitrate (NO₃⁻) ions.[8]

  • Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that is sensitive to the crystal structure and chemical bonding. It can provide complementary information to FTIR and help in identifying the specific phase of the bismuth compound.[16][17][18][19]

Applications in Drug Development and Biomedical Research

Bismuth hydroxide nitrate nanosheets and their derivatives (e.g., Bi₂O₃ nanosheets obtained after calcination) have a wide range of potential applications in the biomedical field.[20]

Drug Delivery Systems

The high surface area of the nanosheets makes them suitable for loading therapeutic agents. The surface can be functionalized with various molecules to achieve targeted drug delivery to specific cells or tissues.

Bioimaging

Due to the high atomic number of bismuth, these nanosheets can act as excellent contrast agents for X-ray and computed tomography (CT) imaging, enabling enhanced visualization of tissues and organs.[3][6][7][21]

Cancer Therapy
  • Radiosensitization: Bismuth-based nanoparticles can enhance the efficacy of radiotherapy.[1][2][22][23][24] When exposed to ionizing radiation, they generate secondary electrons and reactive oxygen species (ROS) that can cause significant damage to cancer cells.

  • Photothermal Therapy (PTT): Upon irradiation with near-infrared (NIR) light, certain bismuth-based nanosheets can efficiently convert light energy into heat, leading to the thermal ablation of cancer cells.[4][25][26][27][28]

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No precipitate or very low yieldIncomplete reaction or precursor concentration too low.Increase reaction time and/or temperature. Increase the concentration of bismuth nitrate and urea.
Irregular particle morphology (not nanosheets)pH changed too rapidly; urea to bismuth ratio is not optimal.Increase the urea to bismuth molar ratio to slow down the hydrolysis. Ensure homogeneous mixing of precursors.
Agglomerated nanosheetsInsufficient washing; drying process too rapid.Ensure thorough washing with water and ethanol. Dry the sample at a lower temperature for a longer period or consider freeze-drying.
Impure product (mixed phases in XRD)Reaction temperature or time not optimal.Adjust the hydrothermal reaction temperature and time to favor the formation of the desired phase.

References

  • Jha, R. K., Pasricha, R., & Ravi, V. (2005). Synthesis of bismuth oxide nanoparticles using bismuth nitrate and urea.
  • Allemailem, K. S., et al. (2022). Hydrothermal Synthesis of Multifunctional Bimetallic Ag-CuO Nanohybrids and Their Antimicrobial, Antibiofilm and Antiproliferative Potential.
  • Akiya, N., & Savage, P. E. (2002).
  • Ai, K., Liu, J., Liu, Y., & Lu, L. (2016).
  • Al-Haddad, M., et al. (2022).
  • An, L., et al. (2019). Improving photothermal therapy efficacy and preventing surface oxidation of bismuth nanoparticles through forming bismuth@bismuth selenide heterostructure.
  • Azizi, Z., et al. (2023).
  • Jha, R. K., Pasricha, R., & Ravi, V. (2005).
  • An, L., et al. (2019). Improving the photothermal therapy efficacy and preventing the surface oxidation of bismuth nanoparticles through the formation of a bismuth@bismuth selenide heterostructure. RSC Publishing.
  • Al-Haddad, M., et al. (2023).
  • Zhang, L., et al. (2023). Effect of Urea as a Shape-Controlling Agent on the Properties of Bismuth Oxybromides. MDPI.
  • Wang, Y., et al. (2020).
  • Liu, Y., et al. (2020).
  • Jha, R. K., Pasricha, R., & Ravi, V. (2005). Synthesis of bismuth oxide nanoparticles using bismuth nitrate and urea.
  • Zulkifli, Z. A., et al. (2018). Hydrothermal synthesis and characterization of Bi2O3 nanowires.
  • Sisin, N. N. T., et al. (2022). Natural Baicalein-Rich Fraction as Radiosensitizer in Combination with Bismuth Oxide Nanoparticles and Cisplatin for Clinical Radiotherapy. Dove Medical Press.
  • Rottmann, J. (2016).
  • Li, B., et al. (2009). Low-temperature urea-assisted hydrothermal synthesis of Bi2S3 nanostructures with different morphologies. Semantic Scholar.
  • Fromm, K. M. (2016). Stacked Raman spectra of Bismuth nitrate (black) and a bismuth hexamer...
  • Li, J., et al. (2018). Bismuth Oxide Nanoparticles in Drug Delivery Systems.
  • Wang, L., et al. (2018). Urea-assisted hydrothermal synthesis of a hollow hierarchical LiNi0.5Mn1.5O4 cathode material with tunable morphology characteristics. RSC Publishing.
  • Li, Z., et al. (2020). Multifunctional Bismuth Nanoparticles as Theranostic Agent for PA/CT Imaging and NIR Laser-Driven Photothermal Therapy.
  • Abidin, S. Z., et al. (2024). Evaluation of Bismuth Oxide Nanoparticles (BiONPs) as a Potential Contrast Agent in Computed Tomography (CT) Imaging. Scientific.net.
  • Li, H., et al. (2017). IR and Raman Spectra Properties of Bi2O3-ZnO-B2O3-BaO Quaternary Glass System. Scientific Research Publishing.
  • Predoana, L., et al. (2019). (a) Raman spectra of the sample prepared by the bismuth nitrate precursor.
  • Sisin, N. N. T., & Rahman, W. N. (2023). Potentials of Bismuth-Based Nanoparticles and Baicalein Natural Compounds as Radiosensitizers in Cancer Radiotherapy: a Review. Semantic Scholar.
  • Nazari, M., et al. (2020). Modified Bismuth Nanoparticles: A New Targeted Nanoprobe for Computed Tomography Imaging of Cancer. Cell Journal (Yakhteh).
  • Sisin, N. N. T., & Rahman, W. N. (2023). Potentials of Bismuth-Based Nanoparticles and Baicalein Natural Compounds as Radiosensitizers in Cancer Radiotherapy: a Review. OUCI.
  • Ataman Kimya. BISMUTH SUBNITRATE.
  • Molnár, Á., et al. (2017). Fig. 3 The Raman spectra of the hydrolyzed Bi(NO 3 ) 3 ·5H 2 O (A), the...

Sources

Bismuth-Based Materials: A Comprehensive Guide to Environmental Remediation Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Bismuth-Based Materials in Environmental Science

Bismuth, a heavy yet surprisingly non-toxic element, is at the forefront of a new wave of materials science innovation aimed at tackling pressing environmental challenges.[1][2][3] Its unique electronic and chemical properties make it a versatile component in the design of advanced materials for the remediation of polluted water and soil. Bismuth-based materials, particularly in their nanostructured forms, exhibit remarkable efficacy in a range of applications including photocatalysis, adsorption, and electrocatalysis for the removal of organic and inorganic pollutants.[1][4][5][6]

This guide provides a detailed overview of the synthesis, characterization, and application of various bismuth-based materials for environmental remediation. It is intended for researchers and scientists in materials science, environmental chemistry, and drug development who are seeking to leverage the potential of these promising materials. We will delve into the fundamental principles governing their remedial action and provide detailed, field-tested protocols for their synthesis and application.

I. Photocatalytic Degradation of Organic Pollutants

Photocatalysis has emerged as a sustainable and powerful technology for breaking down persistent organic pollutants (POPs) into less harmful substances.[7] Bismuth-based semiconductors are particularly adept at this process due to their ability to absorb a significant portion of the visible light spectrum, which constitutes a large part of solar radiation.[4] This characteristic makes them highly efficient for solar-driven environmental cleanup.[4][8]

A. Underlying Principles of Bismuth-Based Photocatalysis

The photocatalytic activity of bismuth-based materials stems from their electronic band structure. When a semiconductor photocatalyst absorbs light energy greater than its band gap, electrons (e⁻) in the valence band are excited to the conduction band, leaving behind positively charged holes (h⁺).[3] These electron-hole pairs are the primary drivers of the redox reactions that degrade pollutants.

The generated holes are powerful oxidizing agents that can directly oxidize organic molecules or react with water to produce highly reactive hydroxyl radicals (•OH). Simultaneously, the electrons in the conduction band can reduce adsorbed oxygen to form superoxide radicals (•O₂⁻). Both •OH and •O₂⁻ are potent, non-selective oxidants that can mineralize a wide range of organic pollutants into carbon dioxide, water, and inorganic acids.[3]

Several factors influence the photocatalytic efficiency of bismuth-based materials, including:

  • Crystal Structure and Morphology: The arrangement of atoms within the crystal lattice and the overall shape and size of the material significantly impact its surface area, light absorption, and charge separation efficiency.[9]

  • Band Gap Energy: A narrower band gap allows the material to absorb a broader range of visible light, enhancing its solar energy utilization.[4][9]

  • Charge Carrier Mobility: Efficient separation and transport of photogenerated electrons and holes are crucial to prevent their recombination, which would otherwise reduce the photocatalytic activity.[4]

B. Key Bismuth-Based Photocatalysts

A variety of bismuth compounds have demonstrated excellent photocatalytic performance:

  • Bismuth Oxides (Bi₂O₃): These materials are effective photocatalysts, and their performance can be enhanced by combining them with other materials like titanium dioxide (TiO₂).[1][2][10]

  • Bismuth Oxyhalides (BiOX; X = Cl, Br, I): This class of materials exhibits unique layered structures and tunable band gaps, making them highly versatile for degrading various organic pollutants.[9][11][12][13][14]

  • Bismuth Ferrite (BiFeO₃): As a multiferroic material, bismuth ferrite possesses both ferroelectric and photocatalytic properties, and its efficiency can be enhanced by combining it with mechanical vibrations (piezo-photocatalysis).[7][8][15][16]

  • Bismuth Vanadate (BiVO₄): This material is a promising visible-light-driven photocatalyst due to its narrow band gap and good chemical stability.[17][18]

C. Experimental Protocol: Synthesis of Bismuth Oxybromide (BiOBr) Nanosheets via Hydrothermal Method

This protocol details the synthesis of BiOBr nanosheets, a widely studied photocatalyst, using a hydrothermal method.[9][13] This method allows for good control over the material's crystallinity and morphology.[9]

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Potassium bromide (KBr)

  • Deionized (DI) water

  • Ethanol

  • Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Drying oven

Procedure:

  • Precursor Solution Preparation:

    • Dissolve a specific amount of Bi(NO₃)₃·5H₂O in DI water.

    • Separately, dissolve a stoichiometric amount of KBr in DI water.

  • Precipitation:

    • Slowly add the KBr solution to the Bi(NO₃)₃ solution while stirring vigorously. A white precipitate will form.

  • Hydrothermal Treatment:

    • Transfer the resulting suspension into a Teflon-lined stainless steel autoclave.

    • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 160°C) for a designated period (e.g., 12 hours).[13]

  • Product Recovery and Purification:

    • Allow the autoclave to cool down to room temperature naturally.

    • Collect the precipitate by centrifugation.

    • Wash the product several times with DI water and ethanol to remove any unreacted precursors and byproducts.

  • Drying:

    • Dry the final product in an oven at a low temperature (e.g., 60°C) overnight.

Causality Behind Experimental Choices:

  • Hydrothermal Method: This technique is chosen for its ability to produce well-crystallized materials with controlled morphologies at relatively low temperatures.[9][19] The high pressure and temperature inside the autoclave facilitate the dissolution and recrystallization of the precursors into the desired BiOBr nanosheet structure.

  • Washing with Water and Ethanol: This step is crucial to ensure the purity of the final product, as residual ions can negatively affect its photocatalytic performance.

  • Controlled Drying Temperature: A low drying temperature prevents the agglomeration of the nanosheets and preserves their high surface area.

D. Experimental Protocol: Photocatalytic Degradation of a Model Organic Dye

This protocol outlines the procedure for evaluating the photocatalytic activity of the synthesized bismuth-based material using a model organic dye, such as Methylene Blue (MB) or Rhodamine B (RhB).[20][21]

Materials and Equipment:

  • Synthesized bismuth-based photocatalyst

  • Model organic dye (e.g., Methylene Blue)

  • Deionized (DI) water

  • Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)

  • Magnetic stirrer

  • Spectrophotometer (UV-Vis)

  • Centrifuge or syringe filters (0.22 µm)

Procedure:

  • Preparation of Dye Solution: Prepare a stock solution of the dye in DI water and then dilute it to the desired initial concentration (e.g., 10 mg/L).[20]

  • Catalyst Dispersion: Add a specific amount of the photocatalyst (e.g., 0.1 g/L) to a known volume of the dye solution in the photoreactor.[20]

  • Adsorption-Desorption Equilibrium: Stir the suspension in the dark for 30-60 minutes to ensure that an equilibrium is established between the dye molecules and the catalyst surface before illumination.[20][22] Take an initial sample (t=0) at the end of this period.[20]

  • Initiation of Photocatalysis: Turn on the light source to start the photocatalytic reaction.[22] Continue stirring to keep the catalyst suspended.[20]

  • Sampling: Collect aliquots of the suspension at regular time intervals (e.g., every 15 or 30 minutes).

  • Sample Preparation for Analysis: Immediately centrifuge the collected samples or filter them through a 0.22 µm syringe filter to remove the catalyst particles.[20][22]

  • Analysis: Measure the absorbance of the supernatant/filtrate at the maximum absorption wavelength of the dye using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the degradation efficiency using the following formula:[20] Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] x 100 Where C₀ is the initial concentration of the dye (at t=0) and Cₜ is the concentration at time t.

Diagram: Experimental Workflow for Photocatalytic Degradation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Dye Solution B Add Photocatalyst A->B C Stir in Dark (Adsorption-Desorption Equilibrium) B->C D Irradiate with Light Source C->D E Collect Samples at Intervals D->E F Filter/Centrifuge Samples E->F G Analyze with UV-Vis Spectrophotometer F->G H Calculate Degradation Efficiency G->H

Caption: Workflow for a typical photocatalytic degradation experiment.

II. Adsorptive Removal of Heavy Metals and Other Pollutants

Adsorption is a surface phenomenon where ions or molecules from a solution adhere to the surface of a solid material. Bismuth-based materials have shown great promise as adsorbents for the removal of various contaminants, including heavy metals and certain anions, from water.[23][24][25] Their high surface area and specific surface functionalities contribute to their excellent adsorption capacities.[26]

A. Mechanisms of Adsorption on Bismuth-Based Materials

The removal of pollutants via adsorption onto bismuth-based materials can occur through several mechanisms:

  • Surface Complexation: The surface of many bismuth-based materials contains hydroxyl groups that can form complexes with metal ions.

  • Electrostatic Attraction: The surface charge of the adsorbent, which is pH-dependent, can attract oppositely charged pollutant ions.

  • Ion Exchange: In some cases, ions in the material's structure can be exchanged with pollutant ions from the solution.

B. Prominent Bismuth-Based Adsorbents
  • Bismuth Oxides and Hydrous Bismuth Oxides (HBOs): These materials have demonstrated good adsorption capacities for heavy metals like arsenic, as well as anions such as nitrate and fluoride.[23][24][27]

  • Bismuth Sulfides (Bi₂S₃): The sulfur atoms on the surface of bismuth sulfide nanoparticles have a strong affinity for heavy metal ions, making them effective adsorbents.[26][28][29]

  • Bismuth-Doped Composites: Incorporating bismuth into other materials, such as biochar or aluminum oxide, can significantly enhance their adsorption performance.[27]

C. Experimental Protocol: Batch Adsorption Study for Heavy Metal Removal

This protocol describes a batch adsorption experiment to evaluate the performance of a bismuth-based adsorbent for removing a heavy metal (e.g., lead or cadmium) from an aqueous solution.

Materials and Equipment:

  • Synthesized bismuth-based adsorbent

  • Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂ or CdCl₂)

  • Deionized (DI) water

  • pH meter and solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Shaker or orbital incubator

  • Centrifuge or filtration setup

  • Analytical instrument for heavy metal concentration measurement (e.g., Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS))

Procedure:

  • Preparation of Adsorbent and Metal Solutions:

    • Dry the adsorbent to a constant weight.

    • Prepare a stock solution of the heavy metal and dilute it to the desired initial concentrations.

  • Batch Adsorption Experiments:

    • Add a known mass of the adsorbent to a series of flasks containing a fixed volume of the heavy metal solution at a specific concentration.

    • Adjust the initial pH of the solutions to the desired value.

    • Place the flasks in a shaker and agitate them at a constant speed and temperature for a predetermined time to reach equilibrium.

  • Phase Separation:

    • After the desired contact time, separate the adsorbent from the solution by centrifugation or filtration.

  • Analysis:

    • Measure the final concentration of the heavy metal in the supernatant/filtrate using AAS or ICP-MS.

  • Data Analysis:

    • Calculate the amount of metal adsorbed per unit mass of adsorbent (qₑ, in mg/g) at equilibrium using the formula: qₑ = (C₀ - Cₑ) * V / m Where C₀ and Cₑ are the initial and equilibrium concentrations of the heavy metal (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Calculate the removal efficiency (%): Removal Efficiency (%) = [(C₀ - Cₑ) / C₀] x 100

Investigating Adsorption Parameters: To gain a comprehensive understanding of the adsorption process, it is essential to study the effects of various parameters:

  • Effect of pH: Perform the batch experiments at different initial pH values to determine the optimal pH for adsorption.

  • Effect of Contact Time: Collect samples at different time intervals to determine the time required to reach equilibrium.

  • Effect of Initial Metal Concentration: Conduct experiments with varying initial metal concentrations to determine the adsorption capacity of the material.

  • Effect of Adsorbent Dosage: Vary the amount of adsorbent used to find the optimal dosage for efficient removal.

Diagram: Factors Influencing Adsorption

G center Adsorption Efficiency pH pH of Solution center->pH contact_time Contact Time center->contact_time initial_conc Initial Pollutant Concentration center->initial_conc adsorbent_dose Adsorbent Dosage center->adsorbent_dose temperature Temperature center->temperature

Caption: Key parameters influencing the efficiency of adsorption.

III. Electrocatalytic Degradation of Organic Pollutants

Electrocatalysis is an advanced oxidation process that utilizes an electric current to drive the degradation of pollutants at the surface of an electrode. Bismuth-based materials can be employed as electrode materials for the electrocatalytic oxidation of persistent organic compounds.[30][31]

A. Principles of Electrocatalytic Degradation

In electrocatalytic degradation, the application of an electrical potential to a bismuth-based anode can lead to the generation of hydroxyl radicals (•OH) from the oxidation of water. These highly reactive radicals then attack and degrade the organic pollutants present in the electrolyte. The efficiency of this process is dependent on the electrode material's properties, such as its oxygen evolution potential, stability, and catalytic activity.[30]

B. Bismuth-Based Electrodes

Bismuth-doped or bismuth-coated electrodes have shown promise for the electrocatalytic degradation of various organic pollutants. The presence of bismuth can enhance the electrode's catalytic activity and stability.

C. Experimental Protocol: Electrocatalytic Degradation of an Organic Pollutant

This protocol provides a general procedure for evaluating the electrocatalytic performance of a bismuth-based electrode.

Materials and Equipment:

  • Bismuth-based working electrode (anode)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Electrochemical cell

  • Potentiostat/Galvanostat

  • Supporting electrolyte (e.g., Na₂SO₄)

  • Target organic pollutant

  • Analytical instrument for pollutant concentration measurement (e.g., HPLC or TOC analyzer)

Procedure:

  • Electrolyte Preparation: Prepare an aqueous solution containing the target organic pollutant and a supporting electrolyte.

  • Electrochemical Cell Setup: Assemble the electrochemical cell with the bismuth-based working electrode, counter electrode, and reference electrode immersed in the electrolyte.

  • Electrocatalytic Degradation: Apply a constant current or potential to the working electrode using the potentiostat/galvanostat for a specific duration.

  • Sampling: Collect samples from the electrolyte at regular time intervals.

  • Analysis: Measure the concentration of the organic pollutant in the collected samples using an appropriate analytical technique.

  • Data Analysis: Calculate the degradation efficiency and mineralization efficiency (if TOC is measured) over time.

IV. Characterization of Bismuth-Based Materials

Thorough characterization is essential to understand the structure-property-performance relationships of the synthesized bismuth-based materials. Key characterization techniques include:

TechniqueInformation Obtained
X-ray Diffraction (XRD) Crystal structure, phase purity, and crystallite size.[10]
Scanning Electron Microscopy (SEM) Surface morphology, particle size, and shape.[10][32]
Transmission Electron Microscopy (TEM) Internal structure, particle size, and morphology at the nanoscale.[8]
UV-Vis Diffuse Reflectance Spectroscopy (DRS) Optical properties and band gap energy.[10]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the elements on the material's surface.[10]
Brunauer-Emmett-Teller (BET) Analysis Specific surface area and pore size distribution.

V. Conclusion and Future Perspectives

Bismuth-based materials have demonstrated significant potential for a wide range of environmental remediation applications. Their low toxicity, cost-effectiveness, and excellent catalytic and adsorptive properties make them attractive alternatives to conventional materials.[1][3] Future research should focus on the development of novel synthesis methods to create more efficient and stable bismuth-based materials, as well as on scaling up their application for real-world environmental challenges. The exploration of composite materials and heterostructures holds great promise for further enhancing their performance. Additionally, a deeper understanding of the reaction mechanisms at the molecular level will be crucial for the rational design of next-generation bismuth-based materials for a cleaner and more sustainable environment.

References

  • A Review on the Bismuth based Photocatalysts for visible light Environmental Applic
  • A review on bismuth-based materials for the removal of organic and inorganic pollutants. Chemosphere.
  • Piezo-Enhanced Photocatalytic Performance of Bismuth Ferrite-Based Thin Film for Organic Pollutants Degrad
  • Application Notes and Protocols for the Photocatalytic Degradation of Disperse Blue 165 using UV/TiO₂. Benchchem.
  • Application Notes and Protocols for the Photocatalytic Degradation of 4-tert-Butylphenol in W
  • Bismuth-based nanoparticles and nanocomposites: synthesis and applic
  • Synthesis of visible light active nanocrystalline bismuth oxide based photoc
  • Synthesis of Novel Bismuth-Based Catalysts for the Degradation of Microplastics in Aquatic M
  • Characterization of bismuth-based photocatalyst for microcystin-LR degradation and mechanism: a critical review. PMC.
  • Photocatalytic Testing Protocol for N-Doped TiO2 Nanostructured Particles under Visible Light Irradiation Using the Statistical Taguchi Experimental Design. MDPI.
  • Bismuth oxyhalide for the treatment of environmental pollutants: st
  • BISMUTH BASED NANO-COMPOSITES& THEIR POTENTIAL APPLICATIONS AS PHOTOCATALYST: A CRITICAL REVIEW ON WASTE WATER TREATMENT. Journal of Xi'an Shiyou University.
  • Defective Bismuth Oxide as Effective Adsorbent for Arsenic Removal
  • Development of Bismuth Oxyhalides for Organic Pollutant Photodegradation and Water Oxidation: Effect of Synthesis Parameter and Halide Species.
  • Advances in the Development and morphological arrangement of Bismuth-Based Nanoparticles for Photoelectrocatalytic w
  • Ultraviolet, visible and solar photocatalytic activity of bismuth ferrite nanoparticles for degradation of dyes: an aid to environmental remediation'.
  • Solar light-driven photocatalysis using mixed-phase bismuth ferrite (BiFeO3/Bi25FeO40)
  • Bismuth Oxyhalide Layered Materials for Energy and Environmental Applications.
  • A Review on Bismuth Oxyhalide (BiOX, X=Cl, Br, I)
  • Bismuth ferrite (BiFeO3) perovskite-based advanced nanomaterials with state-of-the-art photocatalytic performance in water clean-up. Environmental Science - RSC Publishing.
  • Bismuth-based photocatalysts for pollutant degradation and bacterial disinfection in sewage system: Classification, modific
  • A review of bismuth-based photocatalysts for antibiotic degradation: Insight into the photocatalytic degradation performance, p
  • Bismuth Sillenite Crystals as Recent Photocatalysts for Water Treatment and Energy Gener
  • Recent advances in the application of bismuth-based catalysts for degrading environmental emerging organic contaminants through photocatalysis: A review.
  • Bismuth sulfide Nanoparticles. Nanorh.
  • Synthesis and characterization of Bi2O3 NPS and photocatalytic applic
  • Photocatalytic Oxidation of an Organic Dye Using Titanium Dioxide.
  • Bismuth-rich bismuth oxyhalides for environmental and energy photoc
  • Bismuth-Based Nanoparticles as Photocatalytic Materials.
  • Metal oxide photocatalysts advance solar-powered CO2 conversion to fuels. EurekAlert!.
  • A review of bismuth-based sorptive materials for the removal of major contaminants
  • Current Progress in the Biosynthesis of Metal Sulfide Nanomaterials for the Degrad
  • Synthesis, characterization and environmental remediation studies of Bi-substituted Li-Co spinel ferrites. Taylor & Francis.
  • A review of bismuth-based sorptive materials for the removal of major contaminants
  • Bismuth Based M
  • Engineering of bioactive metal sulfide nanom
  • Enhanced Adsorption-Photocatalytic Activity of Bismuth-Based Materials via Interfacial Charge Driving Force and Highly Active Crystal Plane. PubMed.
  • What is the best way to filter and re-use the photoc
  • Bismuth Oxide Nanoparticle Fabrication and Characterization for Photocatalytic Bromophenol Blue Degradation.
  • Hybrid metal sulfide nanomaterials for the removal of heavy metal w
  • Aqueous Adsorption of Heavy Metals on Metal Sulfide Nanomaterials: Synthesis and Applic
  • Bismuth oxychloride-based materials for the removal of organic pollutants in wastew
  • Research Progress on the Electrocatalytic Degradation of Organic Pollutants by PbO2-Based Electrode.
  • Recent advances in degradation of organic pollutant in aqueous solutions using bismuth based photocatalysts: A review.
  • Recent advances in electrocatalysts for halogenated organic pollutant degradation. Environmental Science: Nano (RSC Publishing).

Sources

Application Note & Protocol: A Detailed Guide to the Chemical Precipitation of Bismuth Hydroxide for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed protocol for the chemical precipitation of bismuth hydroxide, Bi(OH)₃, a critical precursor in the synthesis of various bismuth compounds for the pharmaceutical and materials science sectors.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the chemical principles and practical steps of the precipitation process.

Introduction: The Significance of Bismuth Hydroxide

Bismuth compounds have a long history in medicine, particularly for treating gastrointestinal disorders.[1][2] Bismuth hydroxide is a key intermediate in the production of high-purity bismuth salts, such as bismuth subsalicylate and colloidal bismuth subcitrate, which are active ingredients in well-known medications.[1][2][3] Its low toxicity profile compared to other heavy metals makes it a valuable component in pharmaceutical formulations.[1][4] Beyond pharmaceuticals, bismuth hydroxide serves as a precursor for bismuth oxide (Bi₂O₃) nanoparticles, which have applications in catalysis and environmental remediation.[1][5]

The chemical precipitation method is often favored for its relative simplicity, rapid reaction times, and cost-effectiveness compared to other synthesis routes like hydrothermal methods.[6] However, careful control of reaction parameters is crucial to obtain a product with the desired purity and physical characteristics.[7]

The Chemistry of Bismuth Hydroxide Precipitation

The precipitation of bismuth hydroxide is fundamentally a hydrolysis reaction.[8] Bismuth(III) salts, most commonly bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O), are dissolved in an acidic solution to prevent premature hydrolysis.[9] The Bi³⁺ ion is highly susceptible to hydrolysis in aqueous solutions, forming various basic salts and ultimately bismuth hydroxide as the pH increases.

The overall reaction can be summarized as follows:

Bi³⁺(aq) + 3OH⁻(aq) → Bi(OH)₃(s)

The addition of a base, such as aqueous ammonia or sodium hydroxide, provides the hydroxide ions necessary to drive the reaction to completion, resulting in the precipitation of white, amorphous bismuth hydroxide.[9][10][11]

Key Factors Influencing Precipitation:

  • pH: The pH of the solution is the most critical parameter. Bismuth hydroxide precipitation is highly dependent on pH, with different bismuth-containing species forming at various pH levels.[12][13] Precise pH control is essential for maximizing yield and purity.[5]

  • Precipitating Agent: While both strong bases (like NaOH) and weak bases (like NH₄OH) can be used, the choice can influence the characteristics of the precipitate.[8][9][14] Ammonia is commonly used.[8]

  • Temperature: Temperature can affect the crystallinity and filtration characteristics of the precipitate.[12] Elevated temperatures (e.g., 50°C) can sometimes yield more easily filterable precipitates.[12]

  • Aging: Allowing the precipitate to "age" in the mother liquor can promote the formation of a more stable and uniform product.[15]

Safety and Handling Precautions

Before beginning any experimental work, it is crucial to review the Safety Data Sheets (SDS) for all chemicals used.

  • Bismuth Nitrate: An oxidizing agent. Avoid contact with skin and eyes.[16]

  • Nitric Acid: Corrosive and toxic. Handle in a well-ventilated fume hood.

  • Ammonia Solution: Corrosive and causes irritation. Use in a well-ventilated area.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, impermeable gloves, and a lab coat.[16][17][18]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Experimental Protocol: Chemical Precipitation of Bismuth Hydroxide

This protocol outlines a standard laboratory procedure for the synthesis of bismuth hydroxide via chemical precipitation.

Materials and Reagents
ReagentGradeSupplier Example
Bismuth(III) nitrate pentahydrateACS Reagent ≥98%Sigma-Aldrich
Nitric acid (HNO₃), concentrated (70%)ACS ReagentFisher Scientific
Ammonia solution (NH₄OH), 28-30%ACS ReagentJ.T. Baker
Deionized (DI) water18.2 MΩ·cmIn-house
Equipment
  • Glass beakers (various sizes)

  • Magnetic stirrer and stir bars

  • pH meter

  • Graduated cylinders

  • Pipettes

  • Buchner funnel and filter paper (Whatman No. 42 or equivalent)

  • Vacuum flask

  • Drying oven

Step-by-Step Procedure
  • Preparation of Bismuth Nitrate Solution:

    • In a 500 mL beaker, dissolve 24.25 g of bismuth(III) nitrate pentahydrate in 50 mL of deionized water to which 5 mL of concentrated nitric acid has been added. The acid is necessary to prevent the premature precipitation of bismuth subnitrate.[9]

    • Stir the solution with a magnetic stirrer until all the bismuth nitrate has dissolved, resulting in a clear, colorless solution.

  • Precipitation:

    • Slowly add a 1:1 (v/v) solution of ammonia and deionized water dropwise to the bismuth nitrate solution while stirring continuously.

    • Monitor the pH of the solution using a calibrated pH meter. Continue adding the ammonia solution until the pH reaches 9-10.[5] A voluminous white precipitate of bismuth hydroxide will form.[9][10]

  • Aging the Precipitate:

    • Once the desired pH is reached, cease the addition of the ammonia solution and continue stirring the suspension for 30-60 minutes at room temperature.[15] This aging process allows for the completion of the reaction and can improve the precipitate's characteristics.

  • Washing the Precipitate:

    • Separate the precipitate from the supernatant by vacuum filtration using a Buchner funnel and appropriate filter paper.

    • Wash the precipitate cake with copious amounts of deionized water to remove any unreacted reagents and soluble byproducts.[19]

    • Continue washing until the conductivity of the filtrate is less than 200 µS/cm to ensure the removal of ionic impurities.[15] This step is critical for obtaining a high-purity product.

  • Drying:

    • Carefully transfer the washed precipitate to a watch glass or drying dish.

    • Dry the bismuth hydroxide in a drying oven at a temperature not exceeding 90°C to avoid decomposition to bismuth oxide.[15][20] Drying is complete when a constant weight is achieved.

    • The final product should be a fine, white to yellowish-white powder.[10]

Visualization of the Workflow

The following diagram illustrates the key steps in the chemical precipitation of bismuth hydroxide.

G cluster_0 Preparation cluster_1 Precipitation cluster_2 Post-Precipitation cluster_3 Final Product A Dissolve Bi(NO₃)₃·5H₂O in acidified DI water B Add NH₄OH solution dropwise with stirring A->B C Monitor and adjust pH to 9-10 B->C D Age the precipitate (30-60 min) C->D E Filter and wash with DI water D->E F Dry at <90°C E->F G High-Purity Bi(OH)₃ Powder F->G

Caption: Workflow for the chemical precipitation of bismuth hydroxide.

Characterization of Bismuth Hydroxide

To confirm the identity and purity of the synthesized bismuth hydroxide, several analytical techniques can be employed:

  • X-ray Diffraction (XRD): To determine the crystalline structure. Amorphous or poorly crystalline structures are common for products synthesized by precipitation.[6]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic vibrational bands of the hydroxide groups.

  • Thermogravimetric Analysis (TGA): To determine the thermal decomposition profile and confirm the hydration state. Bismuth hydroxide decomposes to bismuth(III) oxide upon heating.[10]

  • Scanning Electron Microscopy (SEM): To visualize the morphology and particle size of the powder.[6]

Conclusion

The chemical precipitation method described in this application note provides a reliable and scalable approach for the synthesis of high-purity bismuth hydroxide. By carefully controlling the experimental parameters, particularly pH and washing efficiency, researchers and drug development professionals can produce a high-quality precursor material suitable for a wide range of applications, from the formulation of gastrointestinal medications to the development of advanced catalytic materials.[1][3]

References

  • Synthesis of Bismuths (III) Compounds for Medical Applications. (n.d.). Google Scholar.
  • Bismuth Hydroxide | High-Purity Reagent | RUO - Benchchem. (n.d.). BenchChem.
  • A Comparative Guide to the Synthesis of Bismuth Hydroxide: Hydrothermal vs. Precipitation Methods - Benchchem. (n.d.). BenchChem.
  • Bismuth - Nathan Trotter. (n.d.). Nathan Trotter.
  • CN103112893A - Preparation method of bismuth hydroxide - Google Patents. (n.d.). Google Patents.
  • Bismuth hydroxide – Knowledge and References - Taylor & Francis. (n.d.). Taylor & Francis Online.
  • Safety Data Sheet: Bismuth - Carl ROTH. (n.d.). Carl ROTH.
  • Synthetic Inorganic Chemistry - Sciencemadness.org. (n.d.). Sciencemadness.org.
  • Bismuth hydroxide - Chem-Impex. (n.d.). Chem-Impex.
  • Bismuth - Purdue Physics. (n.d.). Purdue University.
  • Bismuth hydroxide - Wikipedia. (n.d.). Wikipedia.
  • How to prepare Bismuth Hydroxide? - FAQ - Guidechem. (n.d.). Guidechem.
  • Hydrolytic method for processing bismuth to obtain compounds - MATEC Web of Conferences. (2021). MATEC Web of Conferences.
  • A novel bismuth hydroxide (Bi(OH)3) semiconductor with highly-efficient photocatalytic activity - Chemical Communications (RSC Publishing). (2022). Royal Society of Chemistry.
  • The Essential Role of Bismuth Hydroxide in Modern Chemical Manufacturing. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • Bismuth: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.). WebMD.
  • Bismuth - ESPI Metals. (n.d.). ESPI Metals.
  • Bismuth - Wikipedia. (n.d.). Wikipedia.
  • Characteristic Reactions of Bismuth (Bi³⁺) - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
  • What is the precipitation behavior of bismuth hydroxide in a concentration versus pH graph? - ResearchGate. (2013). ResearchGate.
  • Current and Potential Applications of Bismuth-Based Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Synthesis and characterization of basic bismuth(III) nitrates - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • CN103253706A - Preparation method of basic bismuth nitrate - Google Patents. (n.d.). Google Patents.
  • preparation of colloidal bismuth hydroxide - PJSIR. (n.d.). PJSIR.
  • Bismuth: Chemical reactions - Pilgaard Elements. (2016). Pilgaard Elements.
  • What happens when white precipitate of Bi(OH)_(3) is boiled ? - Allen. (n.d.). Allen.
  • MIXED+HYDROXIDE+COMPLEX+FORMATION+AND+SOLUBILITY+OF+BISMUTH+IN+NITRATE+AND+PERCHLORATE+MEDIUM.pdf - ResearchGate. (n.d.). ResearchGate.
  • CN103112893B - Preparation method of bismuth hydroxide - Google Patents. (n.d.). Google Patents.
  • Bismuth(III) Forms Exceptionally Strong Complexes with Natural Organic Matter - PMC - NIH. (2022). National Center for Biotechnology Information.
  • Bismuth Cation Reactions [MarZ Chemistry]. (n.d.). MarZ Chemistry.
  • About Chemical Precipitation - Water Specialists Environmental Technologies. (n.d.). Water Specialists Environmental Technologies.

Sources

Application Notes and Protocols: Medical Applications of Bismuth(III) Compounds Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Bismuth, a heavy element once considered relatively inert, has emerged as a cornerstone in the development of therapeutic agents for a range of medical conditions.[1][2][3] Its low toxicity profile, coupled with its unique chemical properties, has led to the successful application of bismuth(III) compounds in gastroenterology, and ongoing research continues to unveil their potential in oncology and infectious diseases.[1][2][4] This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis of medically relevant bismuth(III) compounds. We delve into the causal relationships behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Therapeutic Renaissance of a Heavy Metal

For centuries, bismuth compounds have been utilized in medicinal preparations, most notably for gastrointestinal ailments.[1][2] The modern era of bismuth-based medicine has been marked by a deeper understanding of its mechanisms of action, particularly its efficacy against Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer.[1][2][5] Beyond its well-established role in treating gastrointestinal disorders, the therapeutic landscape for bismuth is expanding to include:

  • Antimicrobial Applications: Bismuth compounds exhibit broad-spectrum antimicrobial activity against various pathogenic bacteria, fungi, and protozoa.[1][6] They have shown promise in overcoming antibiotic resistance, a growing global health concern.[1]

  • Anticancer Potential: A growing body of evidence suggests that bismuth complexes can induce cytotoxicity in cancer cells through various mechanisms, including apoptosis and cell cycle arrest, opening new avenues for cancer chemotherapy.[7][8][9][10]

  • Radiotherapy Enhancement: The high atomic number of bismuth makes its nanoparticles effective radiosensitizers, enhancing the efficacy of radiation therapy in cancer treatment.

This guide will focus on the synthesis of key bismuth(III) compounds that form the basis of these therapeutic applications, providing detailed protocols and insights into their chemical synthesis and biological relevance.

The Coordination Chemistry of Bismuth(III): A Foundation for Biological Activity

The therapeutic efficacy of bismuth(III) compounds is intrinsically linked to their coordination chemistry. The Bi³⁺ ion can form stable complexes with a variety of ligands, particularly those containing oxygen and sulfur donor atoms. This ability to chelate with biological molecules is believed to be a key factor in its mechanism of action. The synthesis of these compounds often involves the reaction of a bismuth salt, such as bismuth(III) nitrate, with the desired organic ligand in a suitable solvent system.

The following diagram illustrates the general principle of bismuth(III) compound synthesis for medical applications.

G cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Purification Bi_salt Bismuth(III) Salt (e.g., Bi(NO₃)₃, Bi₂O₃) Reaction Reaction (e.g., Precipitation, Mechanochemical) Bi_salt->Reaction Enters Reaction Ligand Organic Ligand (e.g., Salicylic Acid, Citric Acid) Ligand->Reaction Enters Reaction Solvent Solvent System (e.g., Water, Ethanol) Solvent->Reaction Provides Medium Product Bismuth(III) Compound Reaction->Product Forms Product Purification Purification (Washing, Drying) Product->Purification Undergoes

Caption: General workflow for the synthesis of medicinal bismuth(III) compounds.

Synthesis Protocols for Key Medically Relevant Bismuth(III) Compounds

This section provides detailed, step-by-step protocols for the synthesis of several bismuth(III) compounds with significant medical applications.

Bismuth Subsalicylate (the active ingredient in Pepto-Bismol®)

Bismuth subsalicylate is widely used for the treatment of nausea, heartburn, indigestion, upset stomach, and diarrhea.[11] Its therapeutic effects are attributed to the combined anti-inflammatory action of the salicylate and the antimicrobial and protective effects of the bismuth.[11]

Protocol 1: Traditional Aqueous Synthesis

This protocol is adapted from established methods involving the reaction of bismuth hydroxide with salicylic acid.[6]

Materials:

  • Bismuth(III) hydroxide (Bi(OH)₃)

  • Salicylic acid (C₇H₆O₃)

  • Deionized water

Equipment:

  • 1000 mL beaker with a magnetic stirrer

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • To a 1000 mL beaker, add 26.0 g of analytically pure bismuth hydroxide and 390 mL of deionized water.

  • Stir the suspension and heat to 70°C.

  • Slowly add 14.8 g of pharmaceutical-grade salicylic acid over a period of 25 minutes.

  • Maintain the reaction mixture at 70°C with continuous stirring for 2 hours in a sealed container, protected from light.

  • After the reaction is complete, allow the precipitate to settle and decant the supernatant.

  • Wash the precipitate with 50 mL of boiling deionized water and filter.

  • Dry the resulting white powder in a vacuum oven at 60-70°C until the water content is less than 1.0%.

  • The final product should be a fine white powder.

Protocol 2: Mechanochemical Synthesis

Mechanochemistry offers a more environmentally friendly and efficient alternative to traditional solvent-based synthesis.[12] This protocol is based on the mechanochemical reaction of bismuth(III) oxide and salicylic acid.[12]

Materials:

  • Bismuth(III) oxide (Bi₂O₃), activated by calcination overnight if unreactive

  • Salicylic acid (C₇H₆O₃)

  • Potassium nitrate (KNO₃) or Ammonium nitrate (NH₄NO₃) (for Ion- and Liquid-Assisted Grinding - ILAG)

  • Water or other grinding liquids (e.g., ethanol, acetone)

Equipment:

  • Ball mill (e.g., Retsch PM 100)

  • 10 mL stainless steel grinding jars

  • 10 mm stainless steel balls

Procedure:

  • Accurately weigh 200 mg of the reaction mixture, consisting of bismuth(III) oxide and salicylic acid in the desired stoichiometric ratio (e.g., 1:2 or 1:3).

  • For ILAG, add 1-10 wt% of KNO₃ or NH₄NO₃.

  • Add a small amount of liquid (50 µL per 200 mg of reaction mixture).

  • Place the mixture in a 10 mL grinding jar with two 10 mm stainless steel balls.

  • Mill the mixture at a frequency of 30 Hz for 30-45 minutes. The cooling fan of the mill should be turned off to allow for a slight increase in temperature.

  • After milling, retrieve the product and dry if necessary.

ParameterTraditional SynthesisMechanochemical Synthesis
Starting Materials Bismuth(III) hydroxide, Salicylic acidBismuth(III) oxide, Salicylic acid
Solvent WaterMinimal liquid (LAG/ILAG)
Reaction Time ~2.5 hours30-45 minutes
Temperature 70°CAmbient (with slight increase)
Yield HighHigh
Environmental Impact Higher (wastewater)Lower

Table 1: Comparison of Traditional and Mechanochemical Synthesis of Bismuth Subsalicylate.

Ranitidine Bismuth Citrate (a dual-action anti-ulcer agent)

Ranitidine bismuth citrate combines the H₂-receptor antagonist properties of ranitidine with the gastroprotective and antimicrobial effects of bismuth citrate.[13] It is used in the eradication of H. pylori and the treatment of peptic ulcers.[13]

Protocol: Aqueous Synthesis

This protocol is based on patent literature describing the reaction of bismuth citrate with ranitidine in an aqueous ammonia solution.[14]

Materials:

  • Bismuth citrate

  • Ranitidine hydrochloride

  • Ammonia solution (1 mol/L)

  • Deionized water

Equipment:

  • Reaction vessel with stirring and pH monitoring capabilities

  • Heating/cooling system

  • Filtration apparatus

  • Spray dryer (for industrial scale) or lyophilizer (for lab scale)

Procedure:

  • Suspend 11.2 g of bismuth citrate in 100 mL of deionized water in a reaction vessel.

  • Add 20 mL of 1 mol/L ammonia solution and 8.9 g of ranitidine hydrochloride base.

  • The initial pH of the solution should be around 6.

  • Heat the reaction mixture to 40-50°C. Ammonia will be evolved during the reaction.

  • Continuously monitor the pH of the reaction mixture. The reaction is complete when the pH reaches neutrality (pH 7).

  • Filter the resulting solution to remove any unreacted starting materials.

  • The clear solution can then be spray-dried or lyophilized to obtain the final product.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process Control & Isolation BiCit Bismuth Citrate Suspension Mix Mixing & Heating (40-50°C) BiCit->Mix Ran Ranitidine HCl Ran->Mix NH3 Ammonia Solution NH3->Mix pH_Monitor pH Monitoring (Target: Neutral) Mix->pH_Monitor Filter Filtration pH_Monitor->Filter Reaction Complete Dry Drying (Spray-drying/Lyophilization) Filter->Dry Final Ranitidine Bismuth Citrate Dry->Final

Caption: Workflow for the synthesis of Ranitidine Bismuth Citrate.

Colloidal Bismuth Subcitrate (De-Nol®)

Colloidal bismuth subcitrate is another widely used anti-ulcer medication that acts by forming a protective layer over the ulcer crater and inhibiting the growth of H. pylori.[4][5][15] Its synthesis involves the controlled hydrolysis of a bismuth salt in the presence of citrate.

Protocol: Controlled Hydrolysis

This is a representative protocol for the laboratory-scale synthesis of a colloidal bismuth subcitrate-like material.

Materials:

  • Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

  • Citric acid

  • Potassium hydroxide (KOH)

  • Ammonia solution

  • Deionized water

Equipment:

  • Jacketed reaction vessel with overhead stirrer

  • pH meter

  • Dialysis tubing

Procedure:

  • Dissolve bismuth(III) nitrate pentahydrate in a minimal amount of dilute nitric acid.

  • In a separate vessel, prepare a solution of potassium citrate by neutralizing citric acid with potassium hydroxide.

  • Slowly add the bismuth nitrate solution to the potassium citrate solution with vigorous stirring. A white precipitate of bismuth citrate will form.

  • Add ammonia solution dropwise to the suspension to raise the pH and facilitate the formation of the colloidal subcitrate complex. The exact pH needs to be carefully controlled to maintain the colloidal state.

  • The resulting colloidal suspension is then purified by dialysis against deionized water to remove excess salts.

  • The purified colloidal suspension can be concentrated under reduced pressure.

CompoundKey ApplicationSynthesis Rationale
Bismuth SubsalicylateAntidiarrheal, AntacidCombination of anti-inflammatory salicylate and antimicrobial bismuth.
Ranitidine Bismuth CitrateAnti-ulcer, H. pylori eradicationDual action of H₂-receptor antagonist and gastroprotective bismuth.
Colloidal Bismuth SubcitrateAnti-ulcer, H. pylori eradicationForms a protective layer and has antimicrobial properties.

Table 2: Summary of Medically Relevant Bismuth(III) Compounds.

Emerging Applications: Bismuth Compounds in Cancer Therapy

The exploration of bismuth compounds as anticancer agents is a rapidly evolving field.[7][8] The design of these compounds often involves the use of organic ligands that can enhance the cytotoxicity and selectivity of the bismuth center.

Synthesis of Novel Bismuth(III) Complexes with Thiosemicarbazones

Thiosemicarbazones are a class of ligands that have shown significant promise in the development of metal-based anticancer drugs. The synthesis of bismuth(III) complexes with these ligands typically involves the reaction of a bismuth(III) salt with the thiosemicarbazone ligand in a suitable solvent.

General Procedure:

  • The thiosemicarbazone ligand is synthesized separately, often by the condensation of a thiosemicarbazide with an appropriate aldehyde or ketone.

  • The ligand is then dissolved in a suitable solvent, such as ethanol or methanol.

  • An equimolar amount of a bismuth(III) salt (e.g., bismuth(III) chloride) is added to the ligand solution.

  • The reaction mixture is stirred at room temperature or refluxed for a specific period.

  • The resulting bismuth(III)-thiosemicarbazone complex often precipitates from the solution and can be collected by filtration, washed, and dried.

The characterization of these novel complexes is crucial and typically involves techniques such as elemental analysis, FT-IR, ¹H NMR, and single-crystal X-ray diffraction to confirm the structure and coordination of the bismuth center.

Conclusion and Future Perspectives

The synthesis of medically relevant bismuth(III) compounds is a field rich with opportunities for innovation. While traditional aqueous methods have been the mainstay for the production of established drugs, newer techniques like mechanochemistry are paving the way for more sustainable and efficient manufacturing processes.[12] The continued exploration of novel bismuth complexes, particularly for anticancer and antimicrobial applications, holds significant promise for addressing unmet medical needs. As our understanding of the intricate relationship between the chemical structure and biological activity of these compounds deepens, so too will our ability to design and synthesize the next generation of bismuth-based therapeutics.

References

  • Szczerba, D., Do, J., Tan, D., Titi, H. M., Geoffroy, N., Lucas, M. D. C. M. D., Boudon, J., Halasz, I., Friščić, T., & Kimber, S. A. J. (2024). Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth(iii) gallate and bismuth citrate. RSC Mechanochemistry, 1(1), 255-262. [Link]

  • Solanki, J. S., Thapak, T. R., Bhardwaj, A., & Tripathi, U. N. (2011). Synthesis, structural characterization, and in vitro antimicrobial properties of salicylate and pyrazoline complexes of bismuth(III). Journal of Coordination Chemistry, 64(2), 296-304. [Link]

  • Ahmad, S., Yousuf, S., Anjum, F., & Zaidi, S. A. (2007). Metalloantibiotics: synthesis, characterization and antimicrobial evaluation of bismuth-fluoroquinolone complexes against Helicobacter pylori. PubMed, 17(4), 379-84. [Link]

  • Yukhin, Y. M., Mikhailov, Y. I., & Boldyrev, V. V. (2005). Synthesis of Bismuths (III) Compounds for Medical Applications. Chemistry for Sustainable Development, 13(4), 395-404. [Link]

  • Kunming Xiandao New Material Technology Co., Ltd. (2015).
  • Szczerba, D., Do, J., Tan, D., Titi, H. M., Geoffroy, N., Lucas, M. D. C. M. D., Boudon, J., Halasz, I., Friščić, T., & Kimber, S. A. J. (2024). Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth(iii) gallate and bismuth citrate. RSC Mechanochemistry. [Link]

  • Glaxo Group Ltd. (2008).
  • Al-Kaysi, R. O., & Al-Fahad, A. J. (2015). Targeted bismuth-based materials for cancer. Dalton Transactions, 44(23), 10555-10565. [Link]

  • Domenico, P., Reich, J., Madonia, W., & Cunha, B. A. (1998). Antimicrobial Activities of Synthetic Bismuth Compounds against Clostridium difficile. Antimicrobial Agents and Chemotherapy, 42(9), 2249-2252. [Link]

  • Shanghai Institute of Pharmaceutical Industry. (2012).
  • Kunming Xiandao New Material Technology Co., Ltd. (2013).
  • Pop, A., Lazău, I., Păcurariu, C., Tănăsescu, S., & Ianoş, R. (2023). Synthesis, Characterization and Antimicrobial Activity of Multiple Morphologies of Gold/Platinum Doped Bismuth Oxide Nanostructures. Polymers, 15(17), 3550. [Link]

  • Solanki, J. S., Thapak, T. R., Bhardwaj, A., & Tripathi, U. N. (2011). Synthesis, structural characterization, and in vitro antimicrobial properties of salicylate and pyrazoline complexes of bismuth(III). Semantic Scholar. [Link]

  • Kunming Xiandao New Material Technology Co., Ltd. (2015).
  • Kunming Institute of Precious Metals. (2013). Preparation method of bismuth subsalicylate synthesizing bismuth crude drug. CN103435476A.
  • da Silva, A. C. S., Oliveira, P. F., & Pereira-Maia, E. C. (2021). Biological Activities of Bismuth Compounds: An Overview of the New Findings and the Old Challenges Not Yet Overcome. Molecules, 26(16), 4785. [Link]

  • Wilde, M. I., & McTavish, D. (1997). Ranitidine Bismuth Citrate in the Treatment of Helicobacter Pylori Infection and Duodenal Ulcer. Drugs, 53(3), 462-471. [Link]

  • Marques, F., & Oliveira, P. (2022). Bioactive Bismuth Compounds: Is Their Toxicity a Barrier to Therapeutic Use?. International Journal of Molecular Sciences, 23(13), 7311. [Link]

  • Wikipedia. (n.d.). Bismuth subsalicylate. [Link]

  • Szczerba, D., Do, J., Tan, D., Titi, H. M., Geoffroy, N., Lucas, M. D. C. M. D., Boudon, J., Halasz, I., Friščić, T., & Kimber, S. A. J. (2024). Mechanochemical synthesis of bismuth active pharmaceutical ingredients, bismuth(iii) gallate and bismuth citrate. RSC Mechanochemistry. [Link]

  • J-GLOBAL. (n.d.). Preparation of Ranitidine Bismuth Citrate. [Link]

  • Pharmacompass. (n.d.). Ranitidine Bismuth Citrate. [Link]

  • Wagstaff, A. J., & Benfield, P. (1992). Clinical indications and efficacy of colloidal bismuth subcitrate. Scandinavian journal of gastroenterology. Supplement, 196, 7-15. [Link]

  • Harbin Pharmaceutical Group Co., Ltd. Sanjing Pharmaceutical Co., Ltd. (2015).
  • Yunnan Normal University. (2017).
  • Andrews, P. C., Gee, W. J., & Lay, P. A. (2021). Medicinal chemistry and biomedical applications of bismuth-based compounds and nanoparticles. Chemical Society Reviews, 50(21), 12037-12069. [Link]

  • Grigo'rev, P. I., Isakov, V. A., & Iakovenko, E. P. (1989). [Colloidal bismuth subcitrate (de-nol) in the treatment of peptic ulcer]. Klinicheskaia meditsina, 67(5), 17-22. [Link]

  • Konturek, S. J., Radecki, T., Piastucki, I., Brzozowski, T., & Drozdowicz, D. (1986). Gastrocytoprotection by colloidal bismuth subcitrate (De-Nol) and sucralfate. Role of endogenous prostaglandins. Gut, 27(12), 1430-1436. [Link]

  • Wikipedia. (n.d.). Bismuth subcitrate. [Link]

Sources

Validation & Comparative

A Researcher's Comparative Guide to the Characterization of Bismuth Hydroxide Nitrate Using XRD and SEM

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the physicochemical properties of active pharmaceutical ingredients (APIs) and other advanced materials is paramount. Bismuth hydroxide nitrate, often known by various names including bismuth subnitrate and bismuth oxynitrate, is a prime example of a compound where subtle variations in its synthesis can lead to significant differences in its structure and morphology.[1][2] These differences, in turn, can impact its therapeutic efficacy, stability, and processability.

This guide provides an in-depth technical comparison of bismuth hydroxide nitrate characterization using two of the most powerful and accessible techniques in a material scientist's arsenal: X-ray Diffraction (XRD) and Scanning Electron Microscopy (SEM). We will move beyond a simple recitation of methods to explore the causality behind experimental choices, enabling you to not only replicate these analyses but also to critically interpret your findings.

The Enigmatic Nature of Bismuth Hydroxide Nitrate: More Than One Formula

A critical first step in the characterization of bismuth hydroxide nitrate is to recognize its complex and variable stoichiometry. It is not a simple compound with a single, universally agreed-upon formula. Literature and commercial sources may refer to it by various formulas, including:

  • Bi₅O(OH)₉(NO₃)₄ [3]

  • 4[BiNO₃(OH)₂]·BiO(OH)

  • Complex hydrated structures such as ₆·4H₂O and ₅·3H₂O [4]

This variability arises from the hydrolysis of bismuth nitrate solutions during its synthesis, where the final structure is highly dependent on factors such as pH, temperature, and the presence of other ions.[5] This inherent complexity makes robust characterization essential.

X-ray Diffraction (XRD): Unveiling the Crystalline Fingerprint

XRD is an indispensable, non-destructive technique for probing the crystalline structure of materials.[6][7] It provides a unique "fingerprint" of a compound, allowing for phase identification, determination of crystal structure, and assessment of sample purity.

The Causality Behind XRD Analysis

The fundamental principle of XRD lies in the constructive interference of X-rays scattered by the ordered arrangement of atoms in a crystalline lattice, governed by Bragg's Law (nλ = 2d sinθ).[6] The resulting diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), is characteristic of the material's crystal structure. For bismuth hydroxide nitrate, XRD is crucial for:

  • Phase Identification: Distinguishing between the different possible crystalline forms of bismuth hydroxide nitrate and identifying any potential impurities, such as bismuth oxide (Bi₂O₃).

  • Crystallinity Assessment: Determining the degree of crystallinity of the sample, which can be influenced by the synthesis method. Amorphous or poorly crystalline materials will produce broad, poorly defined peaks, while highly crystalline materials will exhibit sharp, well-defined peaks.[6]

  • Lattice Parameter Determination: Precise measurement of the unit cell dimensions, which can be affected by synthetic conditions and the incorporation of impurities.

Comparative XRD Analysis of Bismuth Hydroxide Nitrate

The synthesis method has a profound impact on the crystalline phase of the resulting bismuth hydroxide nitrate. Below is a comparative summary based on findings from various synthesis approaches.

Synthesis MethodKey ParametersExpected Crystalline Phase & XRD Characteristics
Precipitation pH, temperature, precipitating agent (e.g., ammonia, NaOH)Often results in basic bismuth nitrates like ₆·H₂O. The XRD patterns can be complex and may not perfectly match a single standard pattern due to the potential for mixed phases.
Hydrothermal Temperature, pressure, reaction timeCan produce highly crystalline phases of bismuth compounds. For example, hydrothermal treatment of bismuth nitrate can lead to the formation of Bi₂O₂CO₃ nanoflakes under certain conditions.
Electrochemical Current density, temperature of thermal treatmentThe crystallinity of basic bismuth nitrates can be controlled. Lower current densities tend to produce materials with higher crystallinity, characterized by sharper XRD peaks.

It is important to note that a definitive, single JCPDS (Joint Committee on Powder Diffraction Standards) or ICDD (International Centre for Diffraction Data) card for "bismuth hydroxide nitrate" can be elusive due to its structural diversity. Researchers often need to compare their experimental patterns to those of several related basic bismuth nitrate structures.

Experimental Protocol: Powder X-ray Diffraction (PXRD) of Bismuth Hydroxide Nitrate

This protocol provides a self-validating system for the accurate characterization of bismuth hydroxide nitrate powders.

1. Sample Preparation:

  • Objective: To obtain a randomly oriented powder with a flat surface to minimize preferred orientation and sample displacement errors.[8]

  • Procedure:

    • Gently grind approximately 200 mg of the bismuth hydroxide nitrate sample in an agate mortar and pestle to a fine, uniform powder. Avoid overly aggressive grinding which can induce amorphization or phase changes.

    • Carefully back-load the powder into a standard sample holder. This involves pressing the open face of the holder onto the powder bed and then leveling the surface with a flat edge (e.g., a glass slide) to ensure it is flush with the holder's surface. This minimizes sample height errors.

    • For smaller sample quantities, a low-background sample holder (e.g., zero-background silicon wafer) is recommended to reduce background noise and improve the signal-to-noise ratio.

2. Data Collection:

  • Instrumentation: A modern powder diffractometer equipped with a Cu Kα X-ray source (λ = 1.5406 Å) and a position-sensitive detector is suitable.

  • Typical Settings:

    • 2θ Range: 10° to 80°

    • Step Size: 0.02°

    • Dwell Time: 1-2 seconds per step

    • X-ray Tube Voltage and Current: 40 kV and 40 mA

    • Optics: Divergence slit, anti-scatter slit, and Soller slits to control beam divergence and improve peak shape.

3. Data Analysis:

  • Phase Identification:

    • Use diffraction analysis software to perform background subtraction and peak searching.

    • Compare the experimental diffraction pattern with reference patterns from the ICDD PDF-4+ database. Search for entries corresponding to various basic bismuth nitrates, bismuth oxynitrates, and potential impurities like Bi₂O₃.

  • Rietveld Refinement (Optional but Recommended for In-depth Analysis):

    • If a suitable structural model is found, perform Rietveld refinement to refine lattice parameters, crystallite size, and microstrain. This method involves a least-squares fitting of a calculated diffraction pattern to the experimental data.[9][10]

XRD_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample Mount Mount on Holder Grind->Mount Fine, uniform powder XRD XRD Instrument Mount->XRD Load sample Pattern Obtain Diffraction Pattern XRD->Pattern Scan 2θ range Software Analysis Software Pattern->Software PhaseID Phase Identification Software->PhaseID Rietveld Rietveld Refinement Software->Rietveld Results Characterization Results PhaseID->Results Rietveld->Results

Caption: Workflow for XRD characterization of bismuth hydroxide nitrate.

Scanning Electron Microscopy (SEM): Visualizing the Microscopic World

While XRD provides crystallographic information, SEM offers a direct visualization of the sample's surface topography, morphology, and particle size.[11][12][13]

The Rationale for SEM Analysis

SEM utilizes a focused beam of electrons to scan the sample surface. The interaction of the electron beam with the sample generates various signals, primarily secondary electrons (SE) and backscattered electrons (BSE), which are collected to form an image. For bismuth hydroxide nitrate, SEM is invaluable for:

  • Morphological Analysis: Determining the shape and surface features of the particles (e.g., plates, rods, spheres, agglomerates).

  • Particle Size Distribution: Measuring the size of individual particles and assessing the overall size distribution.

  • Assessing Homogeneity: Observing the uniformity of the sample in terms of particle size and shape.

  • Linking Synthesis to Morphology: Providing visual evidence of how different synthesis parameters (e.g., pH, temperature, precursor concentration) influence the final product's morphology.

Comparative SEM Analysis of Bismuth Hydroxide Nitrate

The morphology of bismuth hydroxide nitrate is highly sensitive to the synthesis conditions, as illustrated in the table below.

Synthesis MethodKey ParametersObserved Morphology via SEM
Precipitation pH, temperatureCan produce a variety of morphologies, from irregular agglomerates to more defined structures. The specific morphology is highly dependent on the precise control of pH and temperature during precipitation.
Hydrothermal Reaction time, temperatureOften yields well-defined, hierarchical structures. For example, hydrothermal synthesis can produce flower-like or plate-like microstructures.
Electrochemical Current densityThe crystallinity and morphology are directly influenced. Low current densities can lead to the formation of larger, more defined crystals, while higher current densities may result in smaller, more sintered particles.[5]
Solution Combustion Fuel type, temperatureCan produce porous, coral-reef-like structures composed of agglomerated small particles.

Experimental Protocol: SEM Analysis of Bismuth Hydroxide Nitrate

This protocol outlines a reliable method for preparing and imaging bismuth hydroxide nitrate powders for SEM.

1. Sample Preparation:

  • Objective: To mount a representative sample of the powder onto an SEM stub while ensuring good conductivity to prevent charging artifacts.[14]

  • Procedure:

    • Place a double-sided carbon adhesive tab onto a standard aluminum SEM stub.

    • Gently press the stub onto the bismuth hydroxide nitrate powder, or use a fine spatula to sprinkle a small amount of powder onto the adhesive tab.

    • Use a can of compressed air to gently blow away any excess, loose powder. This is crucial to prevent contamination of the SEM chamber.

    • For high-resolution imaging, sputter-coat the sample with a thin layer (5-10 nm) of a conductive metal such as gold or platinum. This is particularly important for non-conductive samples like bismuth hydroxide nitrate to prevent electron beam charging.

2. SEM Imaging:

  • Instrumentation: A standard scanning electron microscope.

  • Typical Settings:

    • Accelerating Voltage: 5-15 kV. A lower voltage can be used to reduce beam penetration and enhance surface detail, while a higher voltage provides better signal-to-noise for compositional analysis (if using an EDS detector).

    • Working Distance: 10-15 mm.

    • Detector: Use the secondary electron (SE) detector for topographical imaging.

    • Magnification: Start at a low magnification to get an overview of the sample and then increase to the desired level for detailed morphological analysis.

3. Image Analysis:

  • Acquire images at various magnifications to capture both the overall morphology and fine surface details.

  • Use image analysis software (e.g., ImageJ) to measure particle sizes from the captured micrographs to determine the particle size distribution.

SEM_Workflow cluster_prep Sample Preparation cluster_imaging SEM Imaging cluster_analysis Image Analysis Mount Mount on Stub Coat Sputter Coat Mount->Coat Ensure conductivity SEM SEM Instrument Coat->SEM Load sample Image Acquire Micrographs SEM->Image Adjust parameters Software Image Analysis Software Image->Software Morphology Morphological Analysis Software->Morphology ParticleSize Particle Size Measurement Software->ParticleSize Results Characterization Results Morphology->Results ParticleSize->Results

Caption: Workflow for SEM characterization of bismuth hydroxide nitrate.

Synthesizing the Data: A Holistic View of Bismuth Hydroxide Nitrate

References

  • Bismuth Subnitrate. PubChem. (n.d.). Retrieved from [Link]

  • Bismuth Subnitrate. (n.d.). OCB Pharmaceutical. Retrieved from [Link]

  • Shakil, M., et al. (2021). X-Ray Diffraction Techniques for Mineral Characterization: A Review for Engineers of the Fundamentals, Applications, and Research Directions. Minerals, 11(12), 1385. [Link]

  • In-situ X-ray powder diffraction studies of hydrothermal and thermal decomposition reactions of basic bismuth(iii) nitrates in the temperature range 20–650 °C. (2002). Dalton Transactions, (12), 2635. [Link]

  • Bismuth hydroxide nitrate oxide (Bi5O(OH)9(NO3)4). (n.d.). ChemBK. Retrieved from [Link]

  • Effect of Electrochemical Synthesis Parameters on the Morphology, Crystal and Chemical Structure, and Sorption Efficiency of Basic Bismuth Nitrates. (2022). Molecules, 27(19), 6649. [Link]

  • Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Oregon. Retrieved from [Link]

  • Scanning Electron Microscopy (SEM): A Review. (2019). International Journal of Scientific and Engineering Research, 10(1), 559-564.
  • Working Principles and Applications of Scanning Electron Microscopy. (n.d.). Jordi Labs. Retrieved from [Link]

  • Rietveld refinement (line) of the observed XRD pattern (+) for the Bi 4... - ResearchGate. (n.d.). Retrieved from [Link]

  • Rietveld Study of the Changes of Phase Composition, Crystal Structure, and Morphology of BiFeO 3 by Partial Substitution of Bismuth with Rare-Earth Ions. (2019). Materials, 12(18), 2955. [Link]

  • X-Ray Diffraction for Materials Research: From Fundamentals to Applic
  • X-Ray Diffraction for Materials Research; From Fundamentals to Applic
  • A Review on X-Ray Diffraction. (2022).
  • Using SEM for Structural Analysis in Nanomaterials. (2023). AZoNano. Retrieved from [Link]

  • Scanning Electron Microscopy. (2015). Methods in Molecular Biology, 1318, 241-250.

Sources

A Senior Application Scientist's Guide to Bismuth Subnitrate for Heavy Metal Ion Removal: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Persistent Challenge of Heavy Metal Contamination

Heavy metal contamination of aqueous environments represents a significant and persistent threat to ecological balance and human health. Industrial activities such as mining, smelting, battery manufacturing, and electroplating release toxic heavy metal ions—including lead (Pb


), cadmium (Cd

), copper (Cu

), and arsenic (As)—into wastewater.[1] Due to their non-biodegradability and tendency to accumulate in living organisms, these metals can cause severe health issues, ranging from neurological damage to cancer.[1]

Conventional remediation technologies like chemical precipitation, membrane filtration, and ion exchange often face limitations such as high operational costs, incomplete removal, and the generation of secondary toxic sludge.[2] This has driven researchers to explore alternative materials, with adsorption being a particularly attractive method due to its simplicity, high efficiency, and cost-effectiveness.[3][4] While materials like activated carbon and zeolites are commonly used, the search for novel adsorbents with superior capacity, selectivity, and efficiency continues.

This guide provides an in-depth validation of bismuth subnitrate (Bi({5})O(OH)({9})(NO({3}))({4})), a low-toxicity and environmentally benign bismuth salt, as a potent adsorbent for heavy metal ions.[5][6] We will objectively compare its performance with established alternatives, supported by a synthesis of available experimental data, and provide detailed protocols for its evaluation.

Understanding Bismuth Subnitrate as an Adsorbent

Bismuth subnitrate is a basic bismuth salt traditionally used in medicine for its gastrointestinal soothing and antimicrobial properties.[7] Its potential as a heavy metal adsorbent stems from its unique chemical structure and behavior in aqueous solutions. The core structure consists of polycationic clusters, often [Bi({6})O({4})(OH)({4})]


 or [Bi({6})O({5})(OH)({3})]

, balanced by nitrate anions.[5]

When introduced into water, bismuth subnitrate undergoes hydrolysis, leading to significant structural and chemical changes that are central to its adsorption capabilities. This process influences the solution's pH and can lead to the formation of new mineral phases, creating a dynamic surface ripe for contaminant sequestration.[6]

The proposed mechanisms for heavy metal removal by bismuth-based materials are multifaceted and include:

  • Ion Exchange: The nitrate anions within the layered structure can be readily exchanged for anionic contaminants or complexes.[6]

  • Surface Complexation: The surface hydroxyl groups (-OH) can form strong inner-sphere complexes with cationic heavy metal ions.

  • Electrostatic Attraction: The protonation or deprotonation of the surface at different pH values can create charged sites that attract oppositely charged metal species.[8]

  • Precipitation: Localized changes in pH at the adsorbent surface can induce the precipitation of metal hydroxides.[9]

These mechanisms often work in concert, making bismuth subnitrate a versatile candidate for treating complex industrial effluents.

Comparative Performance Analysis

The efficacy of an adsorbent is best understood through direct comparison with established materials under similar experimental conditions. Here, we evaluate bismuth subnitrate against two industry standards: Activated Carbon and Zeolites.

Key Performance Metrics

The primary metric for comparison is the maximum adsorption capacity (q(_{max})) , typically derived from the Langmuir isotherm model. This value represents the maximum amount of a pollutant that can be adsorbed per unit mass of the adsorbent (in mg/g) to form a monolayer on the surface. Other critical factors include optimal pH, contact time, and the underlying adsorption kinetics.

Performance Data: Bismuth Subnitrate vs. Alternatives

The following tables summarize experimental data compiled from various studies to provide a comparative overview. It is important to note that direct comparative studies are limited, and performance can vary based on the specific type of activated carbon or zeolite used and the precise experimental conditions.

Table 1: Comparison of Maximum Adsorption Capacity (q(_{max}), mg/g) for Lead (Pb


) 
AdsorbentMaximum Adsorption Capacity (q(_{max}), mg/g)Optimal pHReference
Bismuth Subnitrate Data Not Available in Searched Literature--
Activated Carbon (Commercial Wood)44.584.0[10]
Activated Carbon (Commercial)48.754.0[11]
Natural Clay (Illitic)15.905.0-6.0[8]
Hematite17.86~6.0[12]

Table 2: Comparison of Maximum Adsorption Capacity (q(_{max}), mg/g) for Cadmium (Cd


) 
AdsorbentMaximum Adsorption Capacity (q({max}), mg/g)Optimal pHReference
Bismuth Subnitrate Data Not Available in Searched Literature--
Synthetic Zeolite (Na-X)185 - 2685.0[7][13]
Natural Zeolite (Bolivian)20.2~7.0
Natural Clay (Illitic)5.255.0-6.0[8]
Hematite1.89~7.0[12]

Table 3: Comparison of Maximum Adsorption Capacity (q(_{max}), mg/g) for Copper (Cu


) 
AdsorbentMaximum Adsorption Capacity (q(_{max}), mg/g)Optimal pHReference
Bismuth Subnitrate Data Not Available in Searched Literature--
Activated CarbonVaries Significantly with Source5.0-6.0[1]
Natural Clay (Illitic)13.415.0-6.0[8]
Scientific Interpretation

The available data highlights a significant research gap: a lack of specific studies quantifying the maximum adsorption capacity of bismuth subnitrate for common heavy metal cations like Pb


, Cd

, and Cu

. While research has validated its effectiveness for certain radionuclides and other contaminants, its performance against these key pollutants remains to be rigorously benchmarked.[6]

However, the existing literature on other bismuth-based materials and the known chemical mechanisms provide a strong theoretical basis for its potential. The hydrolysis of bismuth subnitrate creates a highly active surface, and its layered structure is conducive to ion exchange.[6]

  • Versus Activated Carbon: Activated carbon is a porous material that primarily relies on physisorption and surface area.[1] Its performance is well-documented, with q(_{max}) values for lead around 45-50 mg/g.[10][11] Bismuth subnitrate's potential advantage lies in its more chemically reactive surface, which could lead to stronger, more selective binding (chemisorption) with specific metal ions.

  • Versus Zeolites: Zeolites are aluminosilicates with a porous structure and a net negative charge, making them excellent for cation exchange.[14] Synthetic zeolites, in particular, show exceptionally high adsorption capacities for cadmium (up to 268 mg/g).[7][13] Bismuth subnitrate's performance would depend on whether its surface complexation and ion exchange mechanisms can compete with the high cation exchange capacity of zeolites.

To truly validate bismuth subnitrate, direct comparative experiments following standardized protocols are essential.

Experimental Protocols for Validation

To address the existing data gap and enable a robust evaluation, we present a self-validating experimental workflow for assessing the performance of bismuth subnitrate.

Workflow for Adsorbent Evaluation

The logical flow of experiments is designed to characterize the material and systematically test its performance under various conditions.

G cluster_0 Phase 1: Material Preparation & Characterization cluster_1 Phase 2: Batch Adsorption Experiments cluster_2 Phase 3: Data Analysis & Modeling A Adsorbent Synthesis/ Procurement B Structural & Morphological Characterization (XRD, SEM) A->B C Surface Area Analysis (BET) B->C F pH Optimization Studies C->F D Kinetic Studies (Effect of Contact Time) E Equilibrium Studies (Effect of Initial Concentration) D->E H Kinetic Modeling (Pseudo-First & Second Order) D->H I Isotherm Modeling (Langmuir & Freundlich) E->I F->D G Adsorbent Dose Studies G->D G->I J Performance Metric Calculation (q_max, k) H->J I->J G BSN Bismuth Subnitrate [Bi₆O₅(OH)₃]⁵⁺(NO₃⁻)₅ Hydrolyzed Hydrolyzed Surface -Bi-OH groups BSN->Hydrolyzed Hydrolysis Released_NO3 NO₃⁻ Released BSN->Released_NO3 Dissociation H2O H₂O (Aqueous Solution) H2O->Hydrolyzed Adsorbed Surface Complex -Bi-O-M⁺ Hydrolyzed->Adsorbed Ion Exchange/ Complexation Metal Heavy Metal Ion (M²⁺) Metal->Adsorbed Released_H H⁺ Released Adsorbed->Released_H

Caption: Proposed mechanism for heavy metal adsorption by bismuth subnitrate.

This mechanism suggests that upon immersion in water, the bismuth subnitrate structure hydrolyzes, exposing active hydroxyl (-OH) surface groups. These sites can then engage in an ion exchange reaction with divalent metal cations (M


), forming a stable inner-sphere surface complex and releasing protons (H

) into the solution. This explains the common observation that the optimal pH for cation adsorption is often slightly acidic to neutral, where surface sites are available but not in excessive competition with protons. [1]

Conclusion and Future Directions

Bismuth subnitrate presents a compelling, theoretically sound alternative to conventional adsorbents for heavy metal remediation. Its low toxicity, reactive surface, and multifaceted adsorption mechanisms position it as a promising material. However, this guide highlights a critical need for further research to empirically validate its performance.

The primary gap in the current literature is the lack of quantitative adsorption data for key heavy metal pollutants like lead, cadmium, and copper. Future work must focus on conducting direct, head-to-head comparative studies against materials like activated carbon and zeolites, following the standardized batch adsorption protocols outlined herein. Such research will enable the determination of key performance indicators like maximum adsorption capacity (q(_{max})) and kinetic constants, allowing for a definitive assessment of bismuth subnitrate's potential role in advanced water treatment technologies.

References

  • Zub, M., et al. (2022). Effect of Electrochemical Synthesis Parameters on the Morphology, Crystal and Chemical Structure, and Sorption Efficiency of Basic Bismuth Nitrates. MDPI. Available at: [Link]

  • Zhang, Y., et al. (2022). Comparative Study on the Adsorption Characteristics of Heavy Metal Ions by Activated Carbon and Selected Natural Adsorbents. MDPI. Available at: [Link]

  • Smith, J. (2023). Batch adsorption from solution. Journal of Chemical & Engineering Data. Available at: [Link]

  • Al-Ghouti, M.A., & Da'ana, D.A. (2020). Guidelines for the use and interpretation of adsorption isotherm models: A review. Journal of Hazardous Materials. Available at: [Link]

  • Wang, J., & Guo, X. (2020). Adsorption isotherm models: Classification, physical meaning, application and reporting. Journal of Molecular Liquids. Available at: [Link]

  • Aminulchem Innovation. (2023). How to Carry Out Batch Adsorption Experiment. YouTube. Available at: [Link]

  • ResearchGate. (2022). What should be the time given for batch adsorption experiment for removal of heavy metal? ResearchGate. Available at: [Link]

  • Liu, Y., et al. (2015). Modeling of Experimental Adsorption Isotherm Data. MDPI. Available at: [Link]

  • Kumar, R., et al. (2020). Batch and continuous fixed bed adsorption of heavy metals removal using activated charcoal from neem (Azadirachta indica) leaf powder. Scientific Reports. Available at: [Link]

  • El-Gendy, A.S., et al. (2023). Prediction of heavy metal biosorption mechanism through studying isotherm kinetic equations. Scientific Reports. Available at: [Link]

  • Pearce, C.I., et al. (2025). Mechanisms of interaction between bismuth-based materials and contaminants for subsurface remediation. RSC Publishing. Available at: [Link]

  • Warchoł, J., et al. (2022). Comparative study on cadmium ion removal from acidic solutions using zeolites and bentonite. Scientific Reports. Available at: [Link]

  • Kouassi, K. A., et al. (2023). Swift Removal of the Heavy Metals Cadmium and Lead from an Aqueous Solution by a CAN-Zeolite Synthesized from Natural Clay. MDPI. Available at: [Link]

  • Kouakou, Y. U., et al. (2014). Study of lead adsorption on activated carbons. International Journal of Biological and Chemical Sciences. Available at: [Link]

  • Saleh, S. M., et al. (2024). Adsorption of Lead (Pb(II)) from Contaminated Water onto Activated Carbon: Kinetics, Isotherms, Thermodynamics, and Modeling by Artificial Intelligence. MDPI. Available at: [Link]

  • Warchoł, J., et al. (2022). Comparative study on cadmium ion removal from acidic solutions using zeolites and bentonite. ResearchGate. Available at: [Link]

  • Al-Jlil, S. A. (2010). A comparative Isothermal and Kinetic Study of the Adsorption of Lead (II) from Solution by Activated Carbon and Bentonite. Digital Repository. Available at: [Link]

  • Quispe, D., et al. (2023). Bolivian natural zeolite as a low-cost adsorbent for the adsorption of cadmium: Isotherms and kinetics. Scientific Reports. Available at: [Link]

  • Zhang, X., et al. (2020). Comparison of adsorption mechanisms for cadmium removal by modified zeolites and sands coated with Zn-layered double hydroxides. Semantic Scholar. Available at: [Link]

  • Zhang, H., et al. (2013). Kinetic and Equilibrium Studies on the Adsorption of Pb(II), Cd(II) and Cu(II) by Rape Straw. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Das, S., et al. (2014). A comparative study on Pb(II), Cd(II), Cu(II), Co(II) adsorption from single and binary aqueous solutions on additive assisted nano-structured goethite. ResearchGate. Available at: [Link]

  • El-Azhar, F., et al. (2022). Removal of Cd(II), Cu(II), and Pb(II) by adsorption onto natural clay: a kinetic and thermodynamic study. Scientific Reports. Available at: [Link]

  • Ghorbani, F., & Younesi, H. (2016). Competitive adsorption of Cd (II) and Pb (II) ions from aqueous solution onto Iranian hematite (Sangan mine). Desalination and Water Treatment. Available at: [Link]

  • Li, Y., et al. (2024). Adsorption Kinetics and Mechanism of Pb(II) and Cd(II) Adsorption in Water through Oxidized Multiwalled Carbon Nanotubes. MDPI. Available at: [Link]

  • Li, Y., et al. (2021). Adsorption of heavy metal onto biomass-derived activated carbon: review. Journal of Materials Science. Available at: [Link]

  • El-Ashtoukhy, E. S. Z., et al. (2016). Simultaneous Removal of Multiple Heavy Metal Ions from River Water Using Ultrafine Mesoporous Magnetite Nanoparticles. PLOS ONE. Available at: [Link]

Sources

X-ray diffraction analysis of bismuth hydroxide and bismuth oxide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the X-ray Diffraction Analysis of Bismuth Hydroxide and Bismuth Oxide

A Senior Application Scientist's Comparative Guide

In the realm of materials science, particularly in drug development, catalysis, and electronics, the precise characterization of precursor and final product materials is paramount. Bismuth compounds, valued for their diverse applications, transition from precursors like bismuth hydroxide to functional materials such as bismuth oxide. This guide provides a comprehensive comparison of bismuth hydroxide and the primary polymorphs of bismuth oxide (α-Bi₂O₃ and β-Bi₂O₃) using X-ray Diffraction (XRD), the gold standard for phase identification and crystallographic analysis. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative data.

From Precursor to Oxide: A Tale of Thermal Transformation

The journey from the precursor, bismuth hydroxide (Bi(OH)₃), to the stable oxide (Bi₂O₃) is typically a straightforward thermal decomposition. Bismuth hydroxide is often synthesized via precipitation by adding an alkali to a bismuth salt solution, yielding what is typically described as a hydrated oxide or bismuth hydrate.[1] This amorphous or poorly crystalline precursor serves as the foundational block for crystalline bismuth oxide.[2]

The transformation is governed by temperature. Upon heating, bismuth hydroxide decomposes, losing water and rearranging into a crystalline oxide structure.[1][3] The specific polymorph of Bi₂O₃ obtained is highly dependent on the calcination temperature and thermal history.[4][5][6]

G cluster_synthesis Synthesis & Transformation BiSalt Bismuth Salt Solution (e.g., Bi(NO₃)₃) Alkali Alkali Addition (e.g., NaOH, NH₄OH) BiSalt->Alkali BiOH3 Precipitation of Bismuth Hydroxide (Bi(OH)₃) Alkali->BiOH3 Calcination Thermal Calcination BiOH3->Calcination Bi2O3_alpha α-Bi₂O₃ (Monoclinic) Calcination->Bi2O3_alpha ~500°C Bi2O3_beta β-Bi₂O₃ (Tetragonal) Calcination->Bi2O3_beta ~350°C

Caption: Synthesis workflow from bismuth salt to distinct Bi₂O₃ polymorphs.

Comparative XRD Analysis: Fingerprinting Bismuth Compounds

XRD analysis provides a unique "fingerprint" for crystalline materials based on how X-rays are diffracted by the planes of atoms in the crystal lattice. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), is characteristic of a specific phase.

Bismuth Hydroxide (Bi(OH)₃)

Bismuth hydroxide prepared by precipitation is often amorphous or poorly crystalline.[3] An amorphous material lacks long-range atomic order and therefore does not produce sharp diffraction peaks. Instead, its XRD pattern is characterized by one or more broad humps. In some cases, depending on the synthesis conditions, nanocrystalline or related compounds like basic bismuth nitrates (e.g., ₃) may form, which will show broader, less defined peaks compared to highly crystalline oxides.[7][8] The absence of sharp peaks is the key distinguishing feature from its calcined oxide counterparts.

α-Bismuth Oxide (α-Bi₂O₃)

The monoclinic alpha phase is the most stable polymorph of bismuth oxide at room temperature.[4][9] It is typically formed by calcining the hydroxide precursor at temperatures around 500°C or higher.[6] Its XRD pattern is well-defined, with sharp, intense peaks indicative of high crystallinity.

β-Bismuth Oxide (β-Bi₂O₃)

The tetragonal beta phase is a metastable polymorph that can be formed at lower calcination temperatures, typically around 350°C.[5] On further heating, it will irreversibly transform into the more stable α-phase. The XRD pattern of β-Bi₂O₃ is distinctly different from the alpha phase, allowing for unambiguous identification.[10][11]

Crystallographic Data Summary

The following table summarizes the key crystallographic data used to identify these phases. The 2θ values are based on Cu Kα radiation (λ = 1.5406 Å).

CompoundPhaseCrystal SystemSpace GroupJCPDS/ICDD Card No.Key Diffraction Peaks (2θ)
Bismuth Oxide α-Bi₂O₃MonoclinicP2₁/c76-1730[6][12]~27.4°, 33.1°, 46.2°, 55.5°
Bismuth Oxide β-Bi₂O₃TetragonalP-42₁c27-0050[5]~28.0°, 31.7°, 32.8°, 46.3°, 47.1°
Bismuth Hydroxide Bi(OH)₃Amorphous/Poorly CrystallineN/AN/ABroad humps, no sharp peaks

Experimental Protocol: A Self-Validating Workflow

This protocol outlines the synthesis and subsequent XRD analysis, with an emphasis on the rationale behind key steps to ensure data integrity.

Part 1: Sample Preparation
  • Synthesis of Bismuth Hydroxide:

    • Dissolve bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) in dilute nitric acid to prevent premature hydrolysis.

    • Slowly add an alkali solution (e.g., NaOH or NH₄OH) dropwise under vigorous stirring until the pH is alkaline (pH > 10). A white precipitate of bismuth hydroxide will form.[2][3]

    • Age the suspension, then filter, wash thoroughly with deionized water to remove ionic impurities, and dry at a low temperature (e.g., 60-80°C).

    • Causality: Thorough washing is critical. Residual ions can lead to impurity phases upon calcination. Low-temperature drying prevents premature conversion to the oxide.

  • Thermal Conversion to Bismuth Oxide:

    • Place the dried bismuth hydroxide powder in a crucible.

    • To obtain β-Bi₂O₃ , calcine the powder in a furnace at 350°C for 2-4 hours.[5]

    • To obtain α-Bi₂O₃ , calcine the powder at 500°C for 2-4 hours.[6]

    • Causality: The temperature is the critical variable controlling the resulting polymorph. A controlled heating and cooling ramp ensures uniform phase formation.

Part 2: XRD Data Acquisition and Analysis
  • Instrument Setup:

    • Use a powder diffractometer equipped with a Copper X-ray source (Cu Kα, λ ≈ 1.5406 Å).

    • Set the generator to standard operating conditions (e.g., 40 kV, 40 mA).

  • Data Collection:

    • Prepare the sample on a zero-background sample holder to minimize signal noise.

    • Scan a 2θ range from 20° to 80°. This range covers the most characteristic peaks for all relevant phases.

    • Use a step size of ~0.02° and a sufficient counting time per step (e.g., 1-2 seconds) to ensure good peak statistics.

    • Causality: A slow scan speed and small step size are crucial for resolving closely spaced peaks and accurately determining peak positions and shapes, which is vital for phase identification and more advanced analysis like Rietveld refinement.

  • Data Interpretation Workflow:

    • Phase Identification: Compare the experimental 2θ peak positions and relative intensities with standard patterns from the ICDD-PDF database (formerly JCPDS).[6][12][13] A successful match confirms the identity of the synthesized phase(s).

    • Quantitative Analysis (Rietveld Refinement): For mixed-phase samples or for precise structural information, Rietveld refinement is the definitive method.[14] This technique involves fitting a calculated diffraction pattern, based on a structural model (crystal structure, lattice parameters, atomic positions), to the experimental data. A good fit provides accurate quantitative phase percentages, lattice parameters, and crystallite size.[15]

G cluster_analysis XRD Data Analysis Workflow RawData Raw XRD Data (Intensity vs. 2θ) PhaseID Phase Identification (Peak Matching) RawData->PhaseID SinglePhase Single Phase Confirmed (e.g., Pure α-Bi₂O₃) PhaseID->SinglePhase MixedPhase Mixed Phase Detected (e.g., α + β Bi₂O₃) PhaseID->MixedPhase Database ICDD/JCPDS Database Database->PhaseID Rietveld Rietveld Refinement SinglePhase->Rietveld For detailed structural data MixedPhase->Rietveld Report Final Report: - Phase % - Lattice Parameters - Crystallite Size Rietveld->Report

Caption: A logical workflow for XRD data analysis and interpretation.

Field-Proven Insights and Troubleshooting

  • Amorphous Content: If the conversion from Bi(OH)₃ is incomplete, the XRD pattern of the oxide will show sharp peaks superimposed on a broad, rising background at lower 2θ angles. Rietveld refinement can quantify the percentage of this amorphous content.

  • Peak Broadening: Very broad peaks in the oxide pattern can indicate the formation of nanocrystallites. The average crystallite size can be estimated using the Scherrer equation or more accurately through Rietveld refinement.[12]

  • Mixed Polymorphs: If the calcination temperature is not precisely controlled or is near the transition temperature between phases, a mixture of α- and β-Bi₂O₃ may result.[16][17] XRD is the ideal tool to identify and quantify the ratio of these polymorphs.

  • Preferred Orientation: If powder particles are not randomly oriented (e.g., plate-like crystals aligning during sample preparation), the relative intensities of the diffraction peaks will deviate from the standard pattern. This can be mitigated by careful sample preparation.

Conclusion

X-ray diffraction is an indispensable, non-destructive technique for monitoring the synthesis of bismuth oxide from its hydroxide precursor. The transition from an amorphous hydroxide to a crystalline oxide is clearly marked by the appearance of sharp diffraction peaks. Furthermore, XRD provides the definitive means to distinguish between the crucial polymorphs, α-Bi₂O₃ and β-Bi₂O₃, each possessing a unique diffraction pattern. By employing a self-validating workflow that combines careful synthesis with rigorous XRD analysis, including techniques like Rietveld refinement, researchers and drug development professionals can ensure precise phase control, purity, and crystallographic quality, which are fundamental to the performance of these advanced materials.

References

  • ResearchGate. (n.d.). a XRD patterns of β-Bi2O3, BiOCl, and several β-Bi2O3/BiOCl in... Retrieved from [Link]

  • AIP Publishing. (2018). Modification of the Properties of α-Bi2O3 Nanoparticles using 60Co Gamma Radiation. Retrieved from [Link]

  • arXiv. (2010). Structural study of α-Bi2O3 under pressure. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD patterns of (a) β‐Bi2O3, β/α‐Bi2O3(A), β/α‐Bi2O3(B), and α‐Bi2O3... Retrieved from [Link]

  • ResearchGate. (n.d.). XRD bismuth oxide nanoparticle. Retrieved from [Link]

  • MDPI. (2022). Controlled Formation of α- and β-Bi2O3 with Tunable Morphologies for Visible-Light-Driven Photocatalysis. Retrieved from [Link]

  • ACS Publications. (2023). Structural, Optical, Electrical and Photocatalytic Investigation of n-Type Zn2+-Doped α-Bi2O3 Nanoparticles for Optoelectronics Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD patterns of (a) precursor β-Bi2O3 and (b) β-Bi2O3-t (t = 1, 3, 4)... Retrieved from [Link]

  • ResearchGate. (n.d.). a) XRD spectrum of β-Bi 2 O 3 and b) the reference signals from the... Retrieved from [Link]

  • ResearchGate. (n.d.). XRD patterns of (a) the as-prepared bismuth oxide α-Bi2O3 at 500°C and... Retrieved from [Link]

  • ResearchGate. (n.d.). shows the X-ray diffraction (XRD) pattern for a Bi2O3 layer, with... Retrieved from [Link]

  • ResearchGate. (n.d.). The X-ray diffraction (XRD) patterns of the bismuth oxide thin films... Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Rietveld refinement of prepared sample. (b) Simulated crystal structure of monoclinic α-Bi2O3 nanosheets. Retrieved from [Link]

  • ResearchGate. (2008). Microwave-assisted synthesis of bismuth oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray diffractograms of bismuth oxide synthesized using (a) Na2CO3 dan... Retrieved from [Link]

  • ResearchGate. (n.d.). Typical XRD pattern of as-prepared α-Bi2O3 nanosheets. Retrieved from [Link]

  • MDPI. (2018). Rietveld Study of the Changes of Phase Composition, Crystal Structure, and Morphology of BiFeO 3 by Partial Substitution of Bismuth with Rare-Earth Ions. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction spectra for each of the bismuth oxide thin films prepared by RF-PLD with =193 nm laser pulses. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD patterns of β-Bi2O3/TiO2, β-Bi2O3/P25. Retrieved from [Link]

  • Archives of Metallurgy and Materials. (2020). X-Ray Diffraction Study of Bismuth Layer-Structured Multiferroic Ceramics. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Bismuth hydroxide – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD patterns of α-bismuth (III) oxide at different pH values. Retrieved from [Link]

  • Wikipedia. (n.d.). Bismuth hydroxide. Retrieved from [Link]

  • ResearchGate. (n.d.). XRD results of bismuth oxide and bismuth hydroxide. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC). (n.d.). Bismuth. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystallographic data and detail of the structure analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). X‐ray diffraction (XRD) patterns of 3 (2),... Retrieved from [Link]

  • WebElements. (n.d.). Bismuth: crystal structures. Retrieved from [Link]

  • YouTube. (2023). How to do double phase/Multiphase Rietveld refinement of Bismuth Iron Oxide (BiFeO) material. Retrieved from [Link]

  • MATEC Web of Conferences. (2018). Hydrolytic method for processing bismuth to obtain compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal structure of bulk Bismuth: The schematic diagram of hexagonal... Retrieved from [Link]

  • Materials Project. (n.d.). mp-23152: Bi (Trigonal, R-3m, 166). Retrieved from [Link]

  • ResearchGate. (n.d.). (a) The XRD pattern of all samples, (b) UV-Vis DRS spectra of all... Retrieved from [Link]

  • ACS Publications. (2023). A Novel Sol–Gel Synthesis Strategy of Co-Based Sillenite Composites for Enhanced Electrocatalysis of Water Splitting. Retrieved from [Link]

  • Google Patents. (n.d.). CN105056986A - Method for preparing flake shaped bismuth oxide nitrate hydroxide photocatalyst and catalyst application.
  • QMplus Hub. (n.d.). Characterisation Data of Bismuth. Retrieved from [Link]

  • ResearchGate. (n.d.). X-ray diffraction patterns of products formed in Bi(III) precipitation... Retrieved from [Link]

  • GSRS. (n.d.). BISMUTH HYDROXIDE. Retrieved from [Link]

  • RSC Publishing. (2020). Insights into the impurities of Bi2WO6 synthesized using the hydrothermal method. Retrieved from [Link]

  • PubChem. (n.d.). Bismuth hydroxide, tech grade. Retrieved from [Link]

  • ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]

Sources

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